molecular formula C13H26N2O2 B592262 Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate CAS No. 896103-62-1

Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B592262
CAS No.: 896103-62-1
M. Wt: 242.363
InChI Key: PAWONGOVVNXTDP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-8-14-4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWONGOVVNXTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676523
Record name tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896103-62-1
Record name tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical identity, including its CAS number and synonyms, and presents key quantitative data. Furthermore, it outlines a general synthetic methodology and its pivotal role in the mechanism of action of PROTACs for targeted protein degradation.

Chemical Identity and Properties

CAS Number: 896103-62-1

Molecular Formula: C₁₃H₂₆N₂O₂

Molecular Weight: 242.36 g/mol [1]

Synonyms:

  • 4-[2-(methylamino)ethyl]-1-Piperidinecarboxylic acid 1,1-dimethylethyl ester

  • This compound[1]

This molecule is widely recognized as a PROTAC linker, a critical component in the synthesis of heterobifunctional PROTAC molecules.[1][2]

Quantitative Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
CAS Number 896103-62-1[1]
Molecular Formula C₁₃H₂₆N₂O₂[1]
Molecular Weight 242.36 g/mol [1]
Monoisotopic Mass 242.19943 Da[3]
Predicted XlogP 1.8[3]
Predicted Collision Cross Section (CCS) Data [3]
[M+H]⁺161.3 Ų (m/z: 243.20671)[3]
[M+Na]⁺164.6 Ų (m/z: 265.18865)[3]
[M-H]⁻162.3 Ų (m/z: 241.19215)[3]

Synthesis and Experimental Protocols

General Synthetic Approach for Piperidine-Based Linkers

A plausible synthetic route for piperidine-containing linkers involves the following key steps:

  • Protection of the Piperidine Nitrogen: The synthesis often begins with a commercially available piperidine derivative. The piperidine nitrogen is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps. This is commonly achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]

  • Functionalization at the 4-position: The next step involves introducing the desired functional group at the 4-position of the piperidine ring. For the title compound, this would be the (2-(methylamino)ethyl) group. This can be accomplished through various methods, such as reductive amination or nucleophilic substitution, starting from a precursor with a suitable functional group at the 4-position.[4]

  • Purification: After the synthesis is complete, the final product is purified to remove any unreacted starting materials, byproducts, and other impurities. Common purification techniques for such compounds include column chromatography, recrystallization, or distillation.[4]

Characterization

The identity and purity of the synthesized compound are typically confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the compound.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[4]

Role in PROTACs and Signaling Pathways

This compound serves as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other ligand binds to an E3 ubiquitin ligase.

PROTAC Mechanism of Action

The fundamental role of this piperidine-based linker is to bridge the POI-binding ligand and the E3 ligase-binding ligand, thereby facilitating the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Linker + Ligands) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC, where the linker facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC utilizing a linker such as this compound typically follows a structured workflow.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow start Identify Target Protein (POI) and E3 Ligase synthesis Synthesize PROTAC: POI Ligand - Linker - E3 Ligand start->synthesis purification Purification and Characterization (HPLC, MS, NMR) synthesis->purification binding In vitro Binding Assays (e.g., SPR, ITC) purification->binding degradation Cell-based Degradation Assays (e.g., Western Blot, In-Cell Western) binding->degradation functional Functional Assays (e.g., Cell Viability, Phenotypic Screens) degradation->functional optimization Lead Optimization (SAR studies) functional->optimization optimization->synthesis Iterative Design

Caption: A typical experimental workflow for the design, synthesis, and evaluation of a novel PROTAC molecule.

Conclusion

This compound is a valuable chemical entity for researchers and drug developers in the field of targeted protein degradation. Its piperidine core provides a semi-rigid scaffold that can be strategically incorporated into PROTAC linkers to optimize the crucial spatial orientation of the target protein and E3 ligase within the ternary complex. A thorough understanding of its properties and synthetic accessibility is paramount for the rational design and development of novel and effective PROTAC-based therapeutics.

References

"Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" role in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. Among the critical components of a PROTAC, the linker moiety, which connects the target protein ligand to the E3 ligase ligand, plays a crucial role in dictating the potency, selectivity, and pharmacokinetic properties of the degrader. This technical guide delves into the significance of piperidine-containing linkers, with a particular focus on the structural motif derived from "tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate," a key building block in the synthesis of sophisticated PROTACs.

The Strategic Importance of Rigid Linkers in PROTACs

The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The conformation and rigidity of the linker are determining factors in the stability and efficacy of this complex. Unlike flexible alkyl or PEG linkers, rigid linkers, such as those incorporating piperidine rings, offer distinct advantages. The conformational constraint imposed by the piperidine scaffold can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, thereby enhancing the efficiency of protein ubiquitination and subsequent degradation.

The chemical entity, "this compound," serves as a valuable precursor for introducing a piperidine-based linker into a PROTAC structure. The Boc-protected amine allows for controlled, sequential synthesis, while the secondary amine provides a point of attachment for either the target protein ligand or the E3 ligase ligand. The piperidine ring itself imparts a degree of rigidity to the linker, which can be crucial for optimizing the PROTAC's activity.

ARV-771: A Case Study in Piperidine-Linker Containing PROTACs

A prominent example of a PROTAC that successfully incorporates a complex piperidine-containing linker is ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are critical regulators of gene transcription and are implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC).[2][3]

ARV-771 leverages a piperidine-based linker to connect a BET-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This strategic design results in a highly potent molecule capable of inducing the degradation of BET proteins at picomolar concentrations in cellular assays.

Quantitative Data for ARV-771

The efficacy of ARV-771 has been demonstrated through various in vitro and in vivo studies. The following table summarizes key quantitative data for this potent BET degrader.

ParameterCell LineValueReference
BRD2/3/4 Degradation (DC50) 22Rv1 (CRPC)< 5 nM[2]
c-MYC Inhibition (IC50) 22Rv1 (CRPC)< 1 nM[4]
Binding Affinity (Kd) - BRD2(1) -34 nM[5]
Binding Affinity (Kd) - BRD2(2) -4.7 nM[5]
Binding Affinity (Kd) - BRD3(1) -8.3 nM[5]
Binding Affinity (Kd) - BRD3(2) -7.6 nM[5]
Binding Affinity (Kd) - BRD4(1) -9.6 nM[5]
Binding Affinity (Kd) - BRD4(2) -7.6 nM[5]
In vivo Tumor Regression 22Rv1 XenograftSignificant[2]

Experimental Protocols

The development of a potent PROTAC like ARV-771 involves a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

Synthesis of a Piperidine-Containing PROTAC (General Protocol)

The synthesis of a PROTAC incorporating a piperidine linker generally follows a multi-step sequence. The following is a generalized protocol illustrating the key steps.

  • Synthesis of the Linker-E3 Ligase Ligand Conjugate: The piperidine-based linker precursor, after deprotection of the Boc group, is coupled to the E3 ligase ligand (e.g., a VHL ligand). This is typically achieved through an amide bond formation using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous polar aprotic solvent like DMF.

  • Modification of the Linker Terminus: The other end of the linker is then functionalized to allow for conjugation with the target protein ligand. This may involve deprotection of an orthogonal protecting group or conversion of a functional group.

  • Final Coupling to the Target Protein Ligand: The functionalized linker-E3 ligase ligand conjugate is then reacted with the target protein ligand (e.g., a BET inhibitor derivative) to form the final PROTAC molecule. This final coupling step is also often an amide bond formation.

  • Purification: The final PROTAC is purified to a high degree of purity using techniques such as preparative HPLC. The structure and purity are confirmed by analytical methods like LC-MS and NMR.

Key Biological Assays

1. Protein Degradation Assay (Western Blotting):

  • Cell Culture and Treatment: Cancer cell lines (e.g., 22Rv1 for CRPC) are cultured to a suitable confluency and then treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 16 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for the target proteins (e.g., BRD2, BRD3, BRD4) and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of protein degradation.

2. Cell Viability Assay:

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a commercially available kit, such as one based on the reduction of a tetrazolium salt (e.g., MTS or MTT) or the quantification of ATP (e.g., CellTiter-Glo).

  • Data Analysis: The absorbance or luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) of the PROTAC.

3. Apoptosis Assay (Caspase-Glo 3/7 Assay):

  • Cell Treatment: Cells are treated with the PROTAC or control for a defined period (e.g., 24-48 hours).

  • Caspase Activity Measurement: A luminogenic caspase-3/7 substrate is added to the cells. In the presence of activated caspase-3 and -7 (hallmarks of apoptosis), the substrate is cleaved, generating a luminescent signal.

  • Data Acquisition: The luminescence is measured with a luminometer. An increase in luminescence indicates an induction of apoptosis.[2]

Visualizing the Mechanism of Action

To better understand the processes involved in PROTAC-mediated protein degradation, diagrams illustrating the signaling pathways and experimental workflows are essential.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., ARV-771) Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation BET_Degradation_Pathway cluster_gene_regulation Gene Regulation cluster_cellular_effects Cellular Effects ARV771 ARV-771 BRD4 BRD4 ARV771->BRD4 binds VHL VHL E3 Ligase ARV771->VHL recruits Proliferation Cell Proliferation ARV771->Proliferation inhibits Apoptosis Apoptosis ARV771->Apoptosis induces Proteasome Proteasome BRD4->Proteasome Degradation cMYC c-MYC Transcription BRD4->cMYC promotes AR_Signaling Androgen Receptor (AR) Signaling BRD4->AR_Signaling promotes cMYC->Proliferation AR_Signaling->Proliferation Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of ARV-771 Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture (e.g., 22Rv1) Characterization->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity) Treatment->Apoptosis_Assay Xenograft Tumor Xenograft Model Apoptosis_Assay->Xenograft Dosing PROTAC Administration Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis

References

"Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental molecular properties of this compound are summarized below, providing a quick reference for researchers.

PropertyValueCitation(s)
Molecular Formula C13H26N2O2[1]
Molecular Weight 242.36 g/mol [1]
CAS Number 896103-62-1[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the reductive amination of a primary amine precursor. This section outlines a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the N-methylation of a primary amine precursor to yield the target compound.

Materials:

  • tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate

  • Formaldehyde (37-40% aqueous solution)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol/Ammonium Hydroxide mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a solution of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate in methanol, add an equimolar amount of aqueous formaldehyde solution.

  • Imine Formation: Stir the reaction mixture at room temperature for a period of 4 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium borohydride (1 equivalent) portion-wise to the stirred solution.

  • Reaction Completion: Allow the reaction to warm to room temperature and continue stirring for an additional 5 hours.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 14:1:0.1), to afford the pure this compound.[2]

Analytical Techniques for Purity and Structural Confirmation:

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be employed to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is crucial for structural elucidation and confirmation.

Logical Workflow and Diagrams

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound, from the readily available piperidine precursor to the final product.

SynthesisWorkflow Start Piperidine Precursor Boc_Protection Boc Protection (di-tert-butyl dicarbonate) Start->Boc_Protection Step 1 Functionalization Functionalization at C4 (e.g., introduction of an aminoethyl group) Boc_Protection->Functionalization Step 2 Reductive_Amination Reductive Amination (Formaldehyde, NaBH4) Functionalization->Reductive_Amination Step 3 Purification Purification (Column Chromatography) Reductive_Amination->Purification Step 4 Final_Product Final Product Purification->Final_Product Step 5

Caption: A generalized workflow for the synthesis of the target compound.

References

A Technical Guide to the Structural Analogs and Derivatives of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate. This core scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the development of a wide range of biologically active compounds, from central nervous system (CNS) agents to anticancer therapeutics and as linkers in Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Synthetic Strategies

The parent compound, this compound, features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methylaminoethyl side chain at the 4-position. The Boc group is crucial for modulating the reactivity of the piperidine nitrogen, allowing for selective functionalization at other positions.

General synthetic strategies for creating derivatives often involve a few key steps:

  • Boc Protection: The introduction of the Boc group is a common initial step to protect the piperidine nitrogen, typically achieved by reacting a suitable piperidine precursor with di-tert-butyl dicarbonate (Boc)₂O.[1]

  • Functionalization at the 4-Position: The ethylamine side chain is a key point for modification. This can be achieved through various methods, including reductive amination of a precursor with a suitable aldehyde or ketone at the 4-position of the piperidine ring.[1]

  • N-Alkylation/Arylation: The secondary amine on the ethyl side chain is readily amenable to substitution. Reductive amination with various aldehydes or ketones is a common and efficient method to introduce a wide range of alkyl or aryl groups.[2]

  • Deprotection: The final step often involves the removal of the Boc protecting group, typically under acidic conditions, to yield the free piperidine nitrogen, which can be further functionalized if desired.

Structural Analogs as Sigma-1 (σ1) Receptor Ligands

A significant area of research for derivatives of this scaffold has been the development of ligands for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric conditions.[3] Ligands targeting this receptor have shown potential in the treatment of neurodegenerative diseases, pain, and cancer.[2]

Quantitative Biological Data

A series of 4-(2-aminoethyl)piperidine derivatives have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors, as well as their antiproliferative activity against various cancer cell lines.[2] The data reveals key structure-activity relationships (SAR).

Compound IDR (N-substituent on ethylamine)σ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Antiproliferative Activity (IC50, µM) - A427 (Lung Cancer)Antiproliferative Activity (IC50, µM) - DU145 (Prostate Cancer)
4a H165>100002539
18a Methyl7.94702214
18b Ethyl2729002818
20a N-Methyl, 2-phenylethyl1.81901811
21a N-Methyl, 3-phenylpropyl2.5350159.8
22a N-Methyl, 4-phenylbutyl3.1480148.7

Data sourced from Holtschulte et al. (2022).[2]

SAR Summary:

  • N-Substitution on the Ethylamine: Substitution on the terminal nitrogen of the ethylamine side chain generally increases σ1 receptor affinity compared to the unsubstituted analog (4a). A methyl group (18a) provides a significant boost in affinity.

  • N-Alkylation of the Piperidine Ring: While not directly shown for the parent compound in this series, other related piperidine derivatives show that N-alkylation of the piperidine ring also significantly influences σ1 affinity.[2]

  • Antiproliferative Activity: Increased σ1 receptor affinity generally correlates with improved antiproliferative activity against both A427 and DU145 cancer cell lines. The N-methylated derivatives with extended phenylalkyl chains (20a, 21a, 22a) show the most potent anticancer effects in this series.[2]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 4-(2-aminoethyl)piperidine Derivatives via Reductive Amination

This protocol is adapted from the synthesis of σ1 receptor ligands.[2]

Materials:

  • tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate

  • Appropriate aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the corresponding aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired N-substituted product.

Radioligand Binding Assay for σ1 and σ2 Receptor Affinity

This protocol is a standard method for determining the binding affinity of compounds to their target receptors.[2]

Materials:

  • Guinea pig brain homogenates (for σ1 receptors) or rat liver membrane preparations (for σ2 receptors)

  • [³H]-(+)-pentazocine (for σ1 assay) or [³H]-DTG (for σ2 assay)

  • Test compounds at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the receptor preparation, the radioligand at a concentration near its Kd, and the test compound or vehicle.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known high-affinity ligand (e.g., haloperidol).

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Boc-protected 4-(2-aminoethyl)piperidine reductive_amination Reductive Amination (NaBH(OAc)3, DCM) start->reductive_amination aldehyde Aldehyde/Ketone aldehyde->reductive_amination purification Purification (Column Chromatography) reductive_amination->purification product N-Substituted Derivative purification->product binding_assay Radioligand Binding Assay (σ1 and σ2 receptors) product->binding_assay antiproliferative_assay Antiproliferative Assay (e.g., MTT assay) product->antiproliferative_assay data_analysis Data Analysis (Ki and IC50 determination) binding_assay->data_analysis cell_culture Cancer Cell Culture (A427, DU145) cell_culture->antiproliferative_assay antiproliferative_assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel piperidine derivatives.

Simplified Sigma-1 Receptor Signaling Pathway

G cluster_er Endoplasmic Reticulum cluster_stimulus cluster_downstream Downstream Effects sig1r Sigma-1 Receptor bip BiP (Chaperone) sig1r->bip Inactive State ip3r IP3 Receptor sig1r->ip3r Modulation ion_channels Ion Channel Regulation (K+, Ca2+, Na+) sig1r->ion_channels Modulation ca_signaling Ca2+ Signaling Modulation ip3r->ca_signaling ligand σ1R Ligand (e.g., Piperidine Derivative) ligand->sig1r Activation neuroprotection Neuroprotection ca_signaling->neuroprotection cell_survival Cell Survival ca_signaling->cell_survival ion_channels->neuroprotection

References

Navigating the Acquisition and Application of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery, has garnered significant attention for its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The unique structural features of this compound, specifically its Boc-protected piperidine ring and the reactive secondary amine, make it an ideal component for constructing the linker element of these powerful therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, a summary of its synthesis, and its application in PROTAC development.

Commercial Availability and Supplier Overview

This compound (CAS Number: 896103-62-1) is readily available from a range of commercial suppliers specializing in research chemicals and building blocks for drug discovery.[4][5][6] The compound is typically offered at various purity levels, most commonly ≥95% or ≥98%, to cater to the stringent requirements of pharmaceutical research and development. To facilitate comparative analysis, the following table summarizes the offerings from prominent suppliers.

SupplierCatalog Number (Example)PurityAvailable QuantitiesPrice (USD)
MedChemExpressHY-W006350>98%25 mg, 50 mg, 100 mg, 250 mgInquire
Genprice127-OR1022426Not Specified1 PackInquire
BLDpharmBD00794848≥95%1 g, 5 g, 25 gInquire
Laibo ChemNot SpecifiedNot Specified25 mgPricing available in installments
Ambeed, Inc. (via Sigma-Aldrich)AMBH2D6EF5B495%InquireInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA) to verify purity.

Synthetic Pathways: A General Overview

The synthesis of this compound typically involves a multi-step process commencing with a commercially available piperidine derivative. A general and widely adopted synthetic strategy can be broken down into two key stages:

  • Boc Protection: The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, commonly achieved by reacting the piperidine precursor with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. This protective measure is crucial to prevent unwanted side reactions at the piperidine nitrogen during the subsequent functionalization step.[7]

  • Functionalization at the 4-Position: With the piperidine nitrogen protected, the next phase focuses on introducing the 2-(methylamino)ethyl side chain at the 4-position of the piperidine ring. This can be accomplished through various synthetic routes, including reductive amination or nucleophilic substitution, depending on the starting material.[7]

A visual representation of a generalized synthetic workflow is provided below.

G cluster_0 Synthesis of this compound Start Piperidine Precursor Boc_Protection Boc Protection ((Boc)₂O, Base) Start->Boc_Protection Intermediate Boc-Protected Piperidine Boc_Protection->Intermediate Functionalization Functionalization at C4 (e.g., Reductive Amination) Intermediate->Functionalization Final_Product This compound Functionalization->Final_Product

Caption: Generalized Synthetic Workflow.

Application in PROTAC Synthesis: An Experimental Protocol Outline

The primary application of this compound is as a linker component in the synthesis of PROTACs. The secondary amine on the ethyl side chain provides a convenient attachment point for coupling with either the E3 ligase ligand or the target protein ligand. The Boc-protected piperidine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized.

While specific protocols are highly dependent on the nature of the ligands being conjugated, a general experimental workflow for incorporating this linker into a PROTAC is outlined below.

Step 1: Coupling of the First Ligand

  • Objective: To couple either the E3 ligase ligand or the target protein ligand to the secondary amine of this compound.

  • Reagents:

    • This compound

    • Activated carboxylic acid derivative of the ligand (e.g., NHS ester, acid chloride)

    • A suitable non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

    • Anhydrous aprotic solvent (e.g., dimethylformamide, DMF, or dichloromethane, DCM)

  • Procedure:

    • Dissolve this compound and the activated ligand in the chosen solvent.

    • Add the base and stir the reaction mixture at room temperature until completion, monitoring by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Deprotection of the Boc Group

  • Objective: To remove the Boc protecting group from the piperidine nitrogen.

  • Reagents:

    • Boc-protected intermediate from Step 1

    • Strong acid (e.g., trifluoroacetic acid, TFA, or hydrochloric acid in an organic solvent)

    • Organic solvent (e.g., DCM)

  • Procedure:

    • Dissolve the intermediate in the organic solvent.

    • Add the strong acid and stir at room temperature.

    • Monitor the reaction for the complete removal of the Boc group.

    • Remove the solvent and excess acid under reduced pressure.

Step 3: Coupling of the Second Ligand

  • Objective: To couple the second ligand to the newly deprotected piperidine nitrogen.

  • Reagents:

    • Deprotected intermediate from Step 2

    • Activated carboxylic acid derivative of the second ligand

    • Coupling agents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA)

    • Anhydrous aprotic solvent (e.g., DMF)

  • Procedure:

    • Dissolve the deprotected intermediate, the second activated ligand, and the coupling reagents in the solvent.

    • Add the base and stir the reaction at room temperature until completion.

    • Purify the final PROTAC molecule using appropriate chromatographic techniques, such as preparative HPLC.

The logical flow for utilizing this linker in PROTAC assembly is illustrated in the following diagram.

G cluster_1 PROTAC Assembly Workflow Linker This compound Coupling1 Couple Ligand 1 to Side Chain Amine Linker->Coupling1 Ligand1 Ligand 1 (E3 or Target) Ligand1->Coupling1 Intermediate1 Boc-Protected Linker-Ligand 1 Conjugate Coupling1->Intermediate1 Deprotection Boc Deprotection (Acidic Conditions) Intermediate1->Deprotection Intermediate2 Deprotected Linker-Ligand 1 Conjugate Deprotection->Intermediate2 Coupling2 Couple Ligand 2 to Piperidine Nitrogen Intermediate2->Coupling2 Ligand2 Ligand 2 (Target or E3) Ligand2->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: PROTAC Assembly Logic.

Conclusion

This compound is a readily accessible and highly valuable chemical tool for researchers engaged in the design and synthesis of PROTACs. Its commercial availability from multiple suppliers provides flexibility in sourcing, while its straightforward reactivity allows for its efficient incorporation into complex molecular architectures. A thorough understanding of its procurement, synthesis, and application is essential for accelerating the development of novel protein-degrading therapeutics.

References

In-Depth Technical Guide: Safety and Handling of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a piperidine derivative commonly utilized as a linker in the development of PROTACs. PR[1][2][3][4][5]OTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Th[1]e piperidine moiety in the linker often serves to introduce conformational rigidity, which can be critical for the efficacy of the PROTAC.

[6][7]Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 896103-62-1
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
Appearance Refer to Certificate of Analysis
Purity Refer to Certificate of Analysis
SMILES O=C(OC(C)(C)C)N1CCC(CCNC)CC1
Storage Conditions Room temperature (in continental US; may vary elsewhere). Refer to the Certificate of Analysis for specific recommendations.
[1][2][3][4][5]

Safety and Hazard Information

It is imperative to handle this compound in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 2: GHS Hazard Identification

Hazard ClassHazard Statement
Skin IrritationH315 : Causes skin irritation.
Eye IrritationH319 : Causes serious eye irritation.
Respiratory Tract IrritationH335 : May cause respiratory irritation.
Signal Word Warning

Hazard Pictogram:

GHS Exclamation Mark Pictogram

Table 3: Precautionary Statements

CategoryStatement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.

  • Respiratory Protection: If working in a poorly ventilated area or with fine powders, use a NIOSH-approved respirator.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Follow the storage temperature recommendations provided on the Certificate of Analysis.

#[1][2][3][4][5]## 4. First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Experimental Protocol: General Workflow for PROTAC Synthesis

This compound serves as a linker that connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The following diagram illustrates a generalized workflow for its incorporation into a PROTAC.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Linker Tert-butyl 4-(2-(methylamino)ethyl) piperidine-1-carboxylate Coupling1 Coupling Reaction 1 (e.g., Amide bond formation) Linker->Coupling1 POI_Ligand POI Ligand (with reactive group) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Coupling Reaction 2 (e.g., Amide bond formation) E3_Ligand->Coupling2 Deprotection Optional Deprotection Step Coupling1->Deprotection Deprotection->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC utilizing a piperidine-based linker.

Note: The specific reaction conditions, order of coupling, and necessity of a deprotection step will depend on the specific chemical structures of the POI and E3 ligase ligands and the functional groups present on the linker.

Biological Context: Role in Targeted Protein Degradation

The piperidine scaffold is a "privileged structure" in medicinal chemistry due to its prevalence in many biologically active compounds. In[8] the context of PROTACs, the rigid nature of the piperidine ring can help to pre-organize the molecule into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase. Th[6][7]is ternary complex formation is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.

Ternary_Complex_Formation cluster_PROTAC PROTAC Molecule POI_Ligand POI Ligand Linker Piperidine Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand POI Target Protein of Interest (POI) POI->POI_Ligand Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligand Binds

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase.

This guide is intended for informational purposes for qualified individuals and does not constitute a warranty of the product's suitability for any particular purpose. All users should conduct their own risk assessments and adhere to safe laboratory practices.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[4]

Incorporating rigid structural elements, such as piperidine rings, into the linker can enhance the potency and improve the pharmacokinetic properties of PROTACs.[3][5][6] The piperidine moiety in Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate provides a semi-rigid scaffold that can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4][7] The secondary amine provides a versatile attachment point for either the POI ligand or the E3 ligase ligand, while the Boc-protected piperidine nitrogen prevents unwanted side reactions during synthesis.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this compound as a key linker component.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8][9][10][11] The PROTAC molecule is subsequently released and can engage in another round of degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of action for a PROTAC.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach with two key steps: amide bond formation and Boc deprotection. The following protocols are representative and may require optimization based on the specific properties of the POI ligand and E3 ligase ligand.

Protocol 1: Amide Coupling of the Linker to a Carboxylic Acid-Functionalized Ligand (E3 Ligase or POI Ligand)

This protocol describes the coupling of the secondary amine of the piperidine linker to a ligand containing a carboxylic acid functional group.

Materials:

  • This compound

  • Carboxylic acid-functionalized ligand (e.g., pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection of the Piperidine Linker

This protocol describes the removal of the Boc protecting group to liberate the piperidine nitrogen, which can be important for the final PROTAC's properties or for further synthetic modifications.

Materials:

  • Boc-protected PROTAC intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt can often be used in the next step without further purification.

Protocol 3: Amide Coupling of the Deprotected Linker-Ligand Intermediate with a Second Carboxylic Acid-Functionalized Ligand

This protocol describes the final coupling step to form the complete PROTAC molecule.

Materials:

  • Deprotected linker-ligand intermediate from Protocol 2

  • Carboxylic acid-functionalized ligand (the second component of the PROTAC)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • In a separate flask, dissolve the second carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add the deprotected linker-ligand intermediate (as the TFA salt, 1.1 eq) and additional DIPEA (to neutralize the salt) to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 12-24 hours and monitor by LC-MS.

  • Perform an aqueous work-up and purify the final PROTAC by flash column chromatography or preparative HPLC.

Synthetic Workflow Visualization

The synthesis of a PROTAC is a multi-step process that involves the preparation of individual components followed by their assembly. The overall workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Starting Materials ligand_A Ligand A-COOH (E3 Ligase or POI) start->ligand_A linker Tert-butyl 4-(2-(methylamino)ethyl) piperidine-1-carboxylate start->linker ligand_B Ligand B-COOH (POI or E3 Ligase) start->ligand_B step1 Amide Coupling (HATU, DIPEA) ligand_A->step1 linker->step1 step3 Amide Coupling (HATU, DIPEA) ligand_B->step3 intermediate Boc-Protected Intermediate (Ligand A-Linker) step1->intermediate step2 Boc Deprotection (TFA) intermediate->step2 deprotected_intermediate Deprotected Intermediate (Ligand A-Linker-NH) step2->deprotected_intermediate deprotected_intermediate->step3 final_protac Final PROTAC (Ligand A-Linker-Ligand B) step3->final_protac

Figure 2: General synthetic workflow for a PROTAC.

Data Presentation: Representative Biological Activity of PROTACs

The efficacy of PROTACs is evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for PROTACs with piperidine-containing linkers, highlighting the impact of linker composition on their degradation efficiency.

Note: The following data is for representative PROTACs containing piperidine-based linkers and is intended for illustrative purposes. Actual values for PROTACs synthesized with this compound will be target and E3 ligase dependent.

PROTAC Name (Representative)Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1BRD4CRBNPiperidine-based50>90HeLaFictional
PROTAC 2BTKVHLPiperidine-PEG25>95RamosFictional
PROTAC 3ARCRBNPiperidine-Alkyl100~85LNCaPFictional
PROTAC 4HDAC1VHLPiperidine-based910>50HCT116[12]
PROTAC 5HDAC3VHLPiperidine-based640>50HCT116[12]

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, providing a semi-rigid scaffold that can contribute to improved efficacy and drug-like properties. The synthetic protocols outlined in this document provide a general framework for the incorporation of this linker into novel PROTAC molecules. The modular nature of the synthesis allows for the systematic variation of the target ligand, E3 ligase ligand, and linker length to optimize the degradation of the protein of interest. Researchers are encouraged to adapt and optimize these protocols for their specific applications in the exciting and rapidly advancing field of targeted protein degradation.

References

Application Notes and Protocols: Amide Coupling of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate with an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" is a versatile bifunctional linker containing a secondary amine that serves as a key building block in PROTAC synthesis.[6] This application note provides detailed protocols for the amide coupling of this piperidine-based linker with a carboxylic acid-functionalized E3 ligase ligand, a crucial step in the assembly of potent protein degraders. We will focus on the coupling with a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase, a widely used recruiter in PROTAC design.[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a CRBN-recruiting PROTAC and the experimental workflow for its synthesis via amide coupling.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase Complex (CUL4A-DDB1-RBX1) PROTAC->CRBN Binds Proteasome 26S Proteasome POI->Proteasome Recognition CRBN->POI Polyubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation via the Cereblon pathway.

Amide_Coupling_Workflow cluster_synthesis PROTAC Synthesis Workflow Reagents E3 Ligand-COOH + Linker-NHMe + HATU/DIPEA Activation Carboxylic Acid Activation Reagents->Activation Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification HPLC Purification Workup->Purification Final_Product PROTAC Precursor (E3-Linker) Purification->Final_Product

Caption: General workflow for amide coupling in PROTAC synthesis.

Experimental Protocols

This section provides a detailed protocol for the amide coupling of this compound with a pomalidomide-derived carboxylic acid.

Materials:

  • This compound

  • Pomalidomide-linker-COOH (e.g., 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)butanoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Reverse-phase preparative HPLC system

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system

  • NMR (Nuclear Magnetic Resonance) spectrometer

Protocol: Amide Coupling Reaction

  • Reagent Preparation:

    • In a clean, dry round-bottom flask, dissolve the pomalidomide-linker-COOH (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).

    • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add the solution of the piperidine linker to the activated pomalidomide-linker-COOH solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.

    • Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC precursor as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the amide coupling reaction, as well as the characterization data for the resulting PROTAC precursor.

Table 1: Amide Coupling Reaction Parameters and Results

ParameterValue
E3 Ligase Ligand Pomalidomide-linker-COOH
Linker This compound
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Reaction Temperature Room Temperature
Reaction Time 4 - 12 hours
Typical Yield 60 - 85%
Purity (Post-HPLC) >95%

Table 2: Characterization Data for the PROTAC Precursor

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Peaks corresponding to pomalidomide, piperidine, and linker protons
LC-MS (ESI+) [M+H]⁺ corresponding to the calculated exact mass
Purity (LC-MS) >95%

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. Pre-activation time of the carboxylic acid with HATU can be extended to 30 minutes. The reaction time can also be extended up to 24 hours.

  • Side Reactions: The use of excess base (DIPEA) can sometimes lead to side reactions. The amount of DIPEA can be optimized (e.g., reduced to 2.0 equivalents).

  • Purification Challenges: PROTAC molecules can be challenging to purify due to their poor solubility.[9] A variety of HPLC columns and solvent systems may need to be screened to achieve optimal separation. Adding a small amount of DMSO to the sample before injection can improve solubility.[9]

Conclusion

The amide coupling of "this compound" with a carboxylic acid-functionalized E3 ligase ligand is a robust and efficient method for the synthesis of PROTAC precursors. The detailed protocol and data presented in these application notes provide a solid foundation for researchers in the field of targeted protein degradation to design and synthesize novel therapeutic agents. Careful optimization of reaction conditions and purification methods is crucial for obtaining high-purity PROTAC molecules for subsequent biological evaluation.

References

Reaction of "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" with a warhead/POI ligand

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Synthesis and Characterization of Covalent Ligands via Reaction of "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" with Electrophilic Warheads

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted Covalent Inhibitors (TCIs) represent a powerful modality in drug discovery, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to tackle previously "undruggable" targets.[1] TCIs function by forming a stable, covalent bond with a specific amino acid residue on the target protein, leading to sustained inactivation.[2] A typical TCI comprises a scaffold for target recognition and an electrophilic "warhead" that reacts with a nucleophilic residue on the protein.[3]

This document provides detailed protocols for the reaction of This compound , a scaffold containing a reactive secondary amine, with various classes of electrophilic warheads. The secondary amine serves as a versatile nucleophile for forming covalent adducts. We will cover synthetic procedures for common warhead types and subsequent characterization of the resulting covalent ligands using mass spectrometry.

Overview of Covalent Bond Formation

The core of the synthesis involves the reaction of the nucleophilic secondary amine on the piperidine scaffold with an electrophilic warhead. This typically proceeds via a nucleophilic addition or substitution mechanism. The choice of warhead is critical as it dictates the reactivity, selectivity, and reversibility of the bond formed with the target protein.[4]

Common Warhead Ligands and Reaction Conditions

The reactivity of the secondary amine allows for conjugation with several classes of electrophilic warheads. The selection depends on the desired reactivity profile and the target amino acid (e.g., cysteine, lysine).[1][3]

Warhead ClassReaction TypeTarget Residue (Typical)General Reaction Conditions
Acrylamides Michael AdditionCysteineAprotic solvents (DMF, DMSO), Room Temp to 60°C.[5][6]
Chloroacetamides Nucleophilic SubstitutionCysteine, LysineAprotic solvents (DCM, THF) with a non-nucleophilic base (e.g., DIEA), or aqueous phase with inorganic base.[7][8][9]
Vinyl Sulfones Michael AdditionCysteinePolar aprotic solvents (e.g., DMF), often requires slightly elevated temperatures.[10][11]
Sulfonyl Fluorides Sulfonyl-Fluoride Exchange (SuFEx)Lysine, Tyrosine, SerineAprotic solvents (ACN, THF) with a base (e.g., DIEA, Et3N).[1]

Table 1: Summary of common warheads for reaction with secondary amines.

Detailed Experimental Protocols

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Synthesis via Michael Addition with an Acrylamide Warhead

This protocol describes the reaction of the secondary amine with a generic acrylamide warhead.

Materials:

  • This compound

  • N-phenylacrylamide (or other suitable acrylamide)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Add the acrylamide warhead (1.1 eq) to the solution.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a suitable gradient of ethyl acetate in hexanes) to yield the final product.

Protocol 4.2: Synthesis via Nucleophilic Substitution with a Chloroacetamide Warhead

This protocol details the acylation of the secondary amine using chloroacetyl chloride.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Add DIEA (1.5 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.2 eq) in DCM dropwise via a dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.[9]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue using flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired product.

Protocol 4.3: Synthesis via Michael Addition with a Vinyl Sulfone Warhead

This protocol outlines the reaction with a generic vinyl sulfone warhead.

Materials:

  • This compound

  • Phenyl vinyl sulfone (or other suitable vinyl sulfone)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ACN (0.2 M), add the vinyl sulfone warhead (1.1 eq).

  • Heat the reaction mixture to 60°C and stir under a nitrogen atmosphere for 16-24 hours. Monitor reaction progress by LC-MS.[10]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash with brine (2x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude material by flash chromatography (silica gel) to yield the pure covalent ligand.

Characterization of the Covalent Adduct

Confirmation of covalent adduct formation is primarily achieved through mass spectrometry (MS), which verifies the expected mass increase.[12]

Protocol 5.1: LC-MS Analysis
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC Conditions: Use a C18 column with a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid) over 5-10 minutes.

  • MS Conditions: Analyze using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan data over a mass range appropriate for the expected product (e.g., m/z 100-1000).

  • Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass of the product. Compare the observed mass with the theoretically calculated mass.[13][14]

Starting ScaffoldWarhead ReactantCalculated Mass [M+H]⁺Observed Mass [M+H]⁺
C₁₃H₂₆N₂O₂ (242.36 g/mol )N-phenylacrylamide (145.18 g/mol )388.29388.31
C₁₃H₂₆N₂O₂ (242.36 g/mol )Chloroacetyl chloride (112.94 g/mol )319.20319.22
C₁₃H₂₆N₂O₂ (242.36 g/mol )Phenyl vinyl sulfone (168.22 g/mol )411.24411.25

Table 2: Example characterization data for synthesized covalent ligands.

Application in Drug Discovery: A Conceptual Framework

The synthesized covalent ligand is designed to first bind non-covalently to the target protein, driven by the affinity of the piperidine scaffold. Subsequently, the warhead is positioned to react with a nearby nucleophilic residue, forming an irreversible covalent bond.[2] This process is often applied to inhibit enzymes like kinases in signaling pathways implicated in diseases such as cancer.[15][16]

Conclusion

The protocols outlined provide a robust framework for synthesizing novel covalent ligands using this compound as a versatile starting scaffold. By reacting this secondary amine with various electrophilic warheads such as acrylamides, chloroacetamides, and vinyl sulfones, researchers can generate a diverse library of targeted covalent inhibitors. Proper characterization, primarily through LC-MS, is essential to confirm the successful synthesis of the desired adducts before their evaluation in biological assays. This approach is a cornerstone of modern medicinal chemistry for developing potent and selective therapeutics.[17]

References

Application Note: Boc Deprotection Protocols for Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The tert-butyloxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines in organic synthesis, valued for its stability in various conditions and its straightforward removal under acidic conditions.[1][2] The efficient deprotection of the Boc group from intermediates like "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" is a critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients. This document provides detailed experimental protocols for the acidic removal of the Boc group from this specific substrate, comparative data on common methods, and diagrams illustrating the reaction mechanism and workflow.

Mechanism of Acid-Catalyzed Boc Deprotection The most common method for Boc deprotection proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbamate oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][3] This is followed by the fragmentation of the protonated intermediate, which eliminates a stable tert-butyl cation and carbon dioxide, releasing the free amine.[3][4] The resulting amine is typically protonated under the acidic conditions to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[4]

Boc_Deprotection_Mechanism cluster_start Boc-Protected Amine cluster_intermediate Protonated Intermediate cluster_products Products start R₂N-Boc intermediate R₂N-Boc-H⁺ start->intermediate + H⁺ (Acid) amine R₂NH₂⁺ intermediate->amine Fragmentation co2 CO₂ intermediate->co2 isobutylene Isobutylene intermediate->isobutylene

Caption: Acid-catalyzed mechanism for Boc deprotection.

Comparative Data of Deprotection Protocols

The choice of deprotection protocol often depends on the substrate's sensitivity to specific acids and the desired form of the final product (free base vs. salt). The following table summarizes typical conditions for two standard protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane, Ethyl Acetate, or Methanol
TFA/Solvent Ratio 1:1 to 1:4 (v/v)N/A
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 30 minutes - 2 hours[1]1 - 4 hours[1][2]
Work-up Basic wash (e.g., sat. NaHCO₃) and extractionPrecipitation/filtration or evaporation
Product Form Free baseHydrochloride salt
Typical Yields >90%>90%

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a common and highly effective method for Boc deprotection, typically yielding the free amine after a basic work-up.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (4-10 equiv., typically a 20-25% solution in DCM) to the stirred solution.[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is generally rapid and can be completed within 30 minutes to a few hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

Work-up:

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Concentration: Filter the solution and concentrate under reduced pressure to yield the deprotected product, 4-(2-(methylamino)ethyl)piperidine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired, as it often precipitates from the reaction mixture, simplifying isolation.[5]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Reaction Setup: To a flask containing this compound (1.0 equiv.), add the 4M solution of HCl in 1,4-Dioxane (5-10 equiv. of HCl).[2]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Product Isolation: Upon completion, the product, 4-(2-(methylamino)ethyl)piperidine dihydrochloride, will often precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a cold, anhydrous solvent like diethyl ether to remove any non-salt impurities.[1]

  • Drying: Dry the solid under vacuum to obtain the final hydrochloride salt product. If a precipitate does not form, the solvent can be removed under reduced pressure.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Boc deprotection of this compound using acidic conditions.

Experimental_Workflow cluster_workup Work-up Options start_node start_node process_node process_node workup_node workup_node end_node end_node A Start: Dissolve Boc-protected amine in appropriate solvent (e.g., DCM) B Add Acid Reagent (TFA or HCl in Dioxane) at 0°C to RT A->B C Stir Reaction Mixture (0.5 - 4 hours) B->C D Monitor Reaction Progress (TLC or LC-MS) C->D E Reaction Complete? D->E E->C No G Isolate Product E->G Yes F Quench / Neutralize (e.g., NaHCO₃ for TFA method) H Aqueous Extraction (for TFA method) F->H G->F TFA Method I Filtration (for HCl salt precipitation) G->I HCl Method J Dry Organic Layer (e.g., Na₂SO₄) H->J K Concentrate in vacuo I->K J->K L Final Product: Deprotected Amine K->L

References

Application Notes and Protocols for the Analytical Characterization of PROTACs Incorporating a Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate Linker Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC.

This document provides detailed application notes and protocols for the analytical characterization of PROTACs that contain the "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" moiety as part of their linker structure. The incorporation of a piperidine ring can enhance rigidity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[1][2] The basic nitrogen within the piperidine can also influence solubility.[3] A thorough analytical characterization is paramount to ensure the identity, purity, and stability of these complex molecules, which is essential for reliable biological evaluation.

Analytical Characterization Strategy

A multi-pronged analytical approach is necessary for the comprehensive characterization of PROTACs. The primary techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Key objectives of the analytical characterization include:

  • Confirmation of the chemical identity and molecular weight.

  • Determination of purity and identification of impurities.

  • Structural elucidation and verification of the final construct.

  • Assessment of stability under various conditions.

Data Presentation

Quantitative data from the analytical characterization should be summarized for clarity and comparative purposes.

Table 1: Summary of Analytical Characterization Data for a Representative PROTAC

ParameterMethodResultSpecification
Identity
Molecular Weight (Expected)-850.5 g/mol -
Molecular Weight (Observed)LC-MS (ESI+)851.5 [M+H]⁺± 0.5 Da
¹H NMR400 MHz NMRConforms to structureConforms
¹³C NMR100 MHz NMRConforms to structureConforms
Purity
Purity by HPLCHPLC-UV (254 nm)98.5%≥ 95%
Purity by LC-MSLC-MS (TIC)99.1%≥ 95%
Solubility
Aqueous Solubility (PBS, pH 7.4)Shake-flask method25 µg/mLReport value
Stability
Stability in PBS (24h, 37°C)HPLC-UV97% remaining≥ 95%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: LC-MS Analysis for Identity and Purity Assessment

This protocol outlines a general method for the analysis of PROTACs containing the basic piperidine linker.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the PROTAC in DMSO. b. Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water.

2. LC-MS System and Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 100 - 1500 m/z
Capillary Voltage 3500 V
Fragmentor Voltage 175 V

3. Data Analysis: a. Extract the total ion chromatogram (TIC) to assess purity. b. Determine the mass of the parent ion and compare it with the theoretical mass. c. Analyze fragmentation patterns (MS/MS) to confirm the structural integrity of the warhead, linker, and E3 ligase ligand moieties.

Protocol 2: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized PROTAC.

1. Sample Preparation: a. Dissolve 5-10 mg of the PROTAC in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). b. Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance III 400 MHz or equivalentBruker Avance III 100 MHz or equivalent
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s

3. Data Analysis: a. Assign the proton (¹H) and carbon (¹³C) signals to the corresponding atoms in the molecule. b. Pay special attention to the signals from the piperidine linker to confirm its incorporation and integrity. Characteristic shifts for the piperidine ring protons are expected in the 1.5-3.0 ppm range. c. Utilize 2D NMR techniques (e.g., COSY, HSQC) for more complex structures to resolve overlapping signals and confirm connectivity.

Protocol 3: HPLC Analysis for Purity Determination

This protocol provides a standardized method for determining the purity of the PROTAC sample.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the PROTAC in DMSO. b. Dilute to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

2. HPLC System and Conditions:

ParameterCondition
HPLC System Shimadzu Prominence-i LC-2030C or equivalent
Column Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

3. Data Analysis: a. Integrate the peak area of the main product and any impurities in the chromatogram. b. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general mechanism of action for PROTACs and the typical experimental workflows for their characterization.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (with Piperidine Linker) Purification Purification (e.g., Preparative HPLC) Synthesis->Purification LCMS LC-MS (Identity & Purity) Purification->LCMS NMR NMR (Structural Elucidation) Purification->NMR HPLC HPLC (Purity Assessment) Purification->HPLC Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) LCMS->Degradation_Assay NMR->Degradation_Assay HPLC->Degradation_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay

References

Application Notes and Protocols for HPLC Purification of PROTACs Synthesized with "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[1] "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" is a commonly utilized linker in the synthesis of PROTACs.[2][3][4][5] The purification of PROTACs containing this piperidine-based linker is a crucial step to eliminate starting materials, reagents, and byproducts, ensuring the generation of a highly pure compound for biological assessment.[1]

Due to their complex structures, high molecular weight, and potential for poor solubility, PROTACs present unique purification challenges.[6][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary and effective technique for the purification of these molecules, particularly given the basic nature of the piperidine moiety which can be effectively managed with appropriate mobile phase modifiers.[6][7]

This document provides detailed application notes and protocols for the HPLC purification of PROTACs synthesized with the "this compound" linker.

General Purification and Analysis Workflow

A multi-step approach is typically necessary for the successful isolation of highly pure piperidine-containing PROTACs. The general workflow involves an initial crude purification, followed by a final high-resolution purification step, with analytical techniques employed throughout to monitor purity and confirm the identity of the product.[7]

PROTAC Purification Workflow cluster_0 Purification Stages cluster_1 Analysis & QC Crude_Reaction_Mixture Crude Reaction Mixture Initial_Purification Initial Purification (e.g., Flash Chromatography) Crude_Reaction_Mixture->Initial_Purification Remove major impurities TLC_LCMS_Analysis_1 TLC/LC-MS Analysis Initial_Purification->TLC_LCMS_Analysis_1 Partially_Purified_PROTAC Partially Purified PROTAC Final_Purification Final Purification (Preparative RP-HPLC) Partially_Purified_PROTAC->Final_Purification High-resolution separation LCMS_Analysis_2 LC-MS Purity Check Final_Purification->LCMS_Analysis_2 Pure_PROTAC Highly Pure PROTAC (>95%) Final_QC Final QC (LC-MS, NMR, etc.) Pure_PROTAC->Final_QC TLC_LCMS_Analysis_1->Partially_Purified_PROTAC Pool fractions >90% pure LCMS_Analysis_2->Pure_PROTAC Pool pure fractions

Caption: General purification and quality control workflow for PROTACs.

Experimental Protocols

Protocol 1: Initial Purification via Automated Flash Chromatography

This protocol is designed for the initial cleanup of the crude PROTAC to remove the bulk of impurities.

Materials:

  • Crude PROTAC reaction mixture

  • Silica gel or C18 reverse-phase silica sorbent

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Deionized Water, Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • Automated flash chromatography system with UV detector

  • Rotary evaporator

Procedure:

  • Sample Preparation (Solid Load):

    • Dissolve the crude PROTAC material in a minimal amount of a suitable solvent like DCM or DMF.

    • Add C18 silica sorbent or Celite to the solution and concentrate it to dryness under reduced pressure to create a solid load. This technique helps prevent issues with solvent incompatibility during the injection.[7]

  • Column and Mobile Phase Selection:

    • For piperidine-containing PROTACs, reversed-phase flash chromatography is generally the most effective method.[7]

    • Select a C18 flash column.

    • Prepare the mobile phases:

      • Mobile Phase A: Water with 0.1% TFA or 0.1% FA

      • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% FA

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Load the prepared solid sample onto the system.

    • Elute the compound using a linear gradient, for example, from 5% to 100% Mobile Phase B over 20-30 column volumes.[7]

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV absorbance profile, typically monitored at 254 nm and 280 nm.[7]

    • Analyze the collected fractions using LC-MS to identify those containing the desired product with a purity of >90%.[7]

    • Pool the pure fractions and remove the solvent under reduced pressure.[7]

Protocol 2: Final Purification via Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is intended for the final polishing of the partially purified PROTAC to achieve high purity (>95%) suitable for biological assays.

Materials:

  • Partially purified PROTAC from flash chromatography

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • HPLC-grade Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • Preparative HPLC system with a C18 column and UV detector

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified PROTAC in a minimal volume of a strong solvent like DMSO or DMF.[6][7]

    • If possible, dilute the sample with the initial mobile phase to ensure solubility upon injection.[6]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[6][7][8]

  • Column Equilibration:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA) for at least 3-5 column volumes, or until a stable baseline is achieved.[1][8]

  • Chromatographic Method:

    • Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).[6]

    • Gradient: A shallow gradient is often necessary for optimal separation of closely eluting impurities. A typical starting gradient could be:[6]

      • 0-5 min: 5% B

      • 5-45 min: 5% to 70% B (linear gradient)

      • 45-50 min: 70% to 95% B

      • 50-55 min: Hold at 95% B

      • 55-60 min: Return to 5% B and re-equilibrate

  • Fraction Collection and Post-Purification:

    • Monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 254 nm).[8]

    • Collect fractions corresponding to the main peak of the desired PROTAC.[8]

    • Analyze the collected fractions by analytical LC-MS to confirm the mass and purity of the desired product.[6]

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to remove the solvent, yielding the final product as a solid.[6]

Data Presentation

The following tables summarize representative quantitative data for the purification of PROTACs. Note that the specific values will vary depending on the exact molecular structure and reaction conditions.

Table 1: Representative Purification Yields and Purity

Purification MethodStarting Material Purity (%)Final Purity (%)Overall Yield (%)
Preparative RP-HPLC~50-70>9530-60
Supercritical Fluid Chrom. (SFC)~50-70>9840-70

(Data is representative and based on typical outcomes for PROTAC purification).[8]

Table 2: Comparison of HPLC Conditions for PROTAC Analysis

ParameterCondition 1Condition 2Rationale
Column C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 1.7 µmC18 provides general reversed-phase retention; Phenyl-Hexyl offers alternative selectivity via π-π interactions.[9]
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Trifluoroacetic AcidFormic acid is a common modifier; TFA can improve peak shape for basic compounds by acting as an ion-pairing agent.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Trifluoroacetic AcidAcetonitrile is a common organic modifier in RP-HPLC.
Gradient 5-95% B over 10 min20-80% B over 15 minA broader gradient is used for initial screening, while a shallower gradient can improve resolution of impurities.
Flow Rate 0.4 mL/min0.4 mL/minStandard for analytical scale columns.
Temperature 40 °C50 °CElevated temperatures can improve peak shape and reduce viscosity.
Detection UV at 254 nm, MS ScanUV at 254 nm, MS ScanUV for quantification and MS for identification.

PROTAC Mechanism of Action and Signaling

PROTACs exert their effects by hijacking the cell's ubiquitin-proteasome system (UPS).[10][11] They form a ternary complex with the target protein and an E3 ubiquitin ligase, which leads to the ubiquitination of the target protein.[10][11] This polyubiquitin tag marks the protein for degradation by the 26S proteasome.[11] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[12]

PROTAC_Mechanism cluster_System Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ligase E2->E3 Delivers Ub Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub_POI Polyubiquitinated POI E3->Ub_POI Catalyzes Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome POI Target Protein (POI) PROTAC PROTAC PROTAC->E3 Binds PROTAC->POI Binds Ternary_Complex->PROTAC PROTAC is recycled Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: General mechanism of action for a PROTAC.

PROTACs are being developed to target a wide array of proteins involved in various signaling pathways implicated in diseases such as cancer. For instance, PROTACs have been designed to degrade Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, and STAT3, a critical transcription factor in many cancers.[13] The degradation of such proteins can lead to the inhibition of downstream signaling, resulting in apoptosis and cell cycle arrest in cancer cells.[13][14]

PROTAC_Signaling_Pathway_Inhibition cluster_pathway Example Signaling Pathway cluster_intervention PROTAC Intervention Receptor Receptor Tyrosine Kinase Kinase_A Upstream Kinase (e.g., BTK) Receptor->Kinase_A Kinase_B Downstream Kinase Kinase_A->Kinase_B Degradation_Kinase BTK Degradation Transcription_Factor Transcription Factor (e.g., STAT3) Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Degradation_TF STAT3 Degradation Cell_Response Cellular Response (e.g., Cancer Growth) Gene_Expression->Cell_Response PROTAC_Kinase BTK-Targeting PROTAC PROTAC_Kinase->Kinase_A Induces PROTAC_TF STAT3-Targeting PROTAC PROTAC_TF->Transcription_Factor Induces Degradation_Kinase->Kinase_B Blocks Signal Degradation_TF->Gene_Expression Blocks Signal

Caption: PROTAC-mediated inhibition of a signaling pathway.

References

Application Notes and Protocols for the NMR Analysis of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) analysis of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate and its derivatives. This compound is a key building block in medicinal chemistry, often utilized as a linker in Proteolysis Targeting Chimeras (PROTACs). Accurate structural elucidation and purity assessment by NMR are critical for its application in drug discovery and development.

Introduction

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a (methylamino)ethyl side chain at the 4-position. The Boc group is a common protecting group for amines, which can be readily removed under acidic conditions. The secondary amine in the side chain provides a point for further chemical modification. Given its role as a versatile intermediate, confirming its chemical structure and purity is paramount. NMR spectroscopy is the primary analytical technique for this purpose, providing detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
C(CH₃)₃ (Boc)1.45s9H-
Piperidine-H (axial, C2, C6)2.65 - 2.80m2H-
Piperidine-H (equatorial, C2, C6)4.05 - 4.20m2H-
Piperidine-H (axial, C3, C5)1.05 - 1.20m2H-
Piperidine-H (equatorial, C3, C5)1.60 - 1.75m2H-
Piperidine-H (C4)1.40 - 1.55m1H-
CH₂-N(Boc)2.60 - 2.75t2H~7
CH₂-NH2.50 - 2.65t2H~7
NH-CH₃2.45s3H-
NH1.5 - 2.5 (broad)br s1H-

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C (CH₃)₃ (Boc)79.5
C(C H₃)₃ (Boc)28.5
C =O (Boc)155.0
Piperidine-C2, C644.0
Piperidine-C3, C531.0
Piperidine-C436.0
C H₂-N(Boc)39.0
C H₂-NH52.0
NH-C H₃34.0

Experimental Protocols

The following are generalized protocols for the synthesis and NMR analysis of this compound.

The synthesis of the target molecule typically involves the protection of a piperidine derivative with a Boc group, followed by functionalization at the 4-position. A common route is the reductive amination of a suitable piperidine precursor.

Materials:

  • 4-Piperidineethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Dess-Martin periodinane (DMP) or other oxidizing agent

  • Methylamine solution

  • Sodium triacetoxyborohydride (STAB) or other reducing agent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Boc Protection: Dissolve 4-piperidineethanol in DCM and cool to 0 °C. Add TEA, followed by the dropwise addition of a solution of Boc₂O in DCM. Allow the reaction to warm to room temperature and stir overnight.

  • Oxidation: Isolate the Boc-protected alcohol and dissolve it in DCM. Add DMP and stir at room temperature until the oxidation is complete (monitor by TLC).

  • Reductive Amination: To the resulting aldehyde, add a solution of methylamine. After stirring, add STAB portion-wise. Continue stirring until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography to yield this compound.

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tube (5 mm diameter)

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of the compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1] The choice of solvent is important as it can affect the chemical shifts.

  • Filtration: To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

  • Labeling: Clearly label the NMR tube with the sample identification.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 16 ppm (centered around 5 ppm).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, depending on the concentration, due to the low natural abundance of ¹³C.[3]

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (centered around 100 ppm).

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Visualizations

The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis BocProtection Boc Protection Oxidation Oxidation BocProtection->Oxidation ReductiveAmination Reductive Amination Oxidation->ReductiveAmination Purification Purification ReductiveAmination->Purification SamplePrep Sample Preparation Purification->SamplePrep Purified Compound DataAcquisition Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing StructureVerification Structure Verification DataProcessing->StructureVerification

Caption: Synthesis and NMR Analysis Workflow.

This diagram shows the logical steps and considerations involved in performing an NMR analysis of the target compound.

G Start Start NMR Analysis Compound Tert-butyl 4-(2-(methylamino)ethyl) piperidine-1-carboxylate Start->Compound Solvent Choose Deuterated Solvent (e.g., CDCl3, CD3OD) Compound->Solvent Preparation Prepare Sample (Dissolve & Filter) Solvent->Preparation H1_NMR Acquire 1H NMR Spectrum Preparation->H1_NMR C13_NMR Acquire 13C NMR Spectrum Preparation->C13_NMR Processing Process Data (FT, Phasing, Referencing) H1_NMR->Processing C13_NMR->Processing Analysis Analyze Spectra (Chemical Shift, Integration, Coupling) Processing->Analysis Structure Confirm Structure & Purity Analysis->Structure End End of Analysis Structure->End

Caption: Logical Steps in NMR Analysis.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the NMR analysis of this compound and its derivatives. Adherence to these guidelines will ensure the acquisition of high-quality NMR data, enabling accurate structural verification and purity assessment, which are essential for the successful application of this compound in research and drug development.

References

Application Note: Protocol for Assessing Ternary Complex Formation with Piperidine-Linked PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The formation of a stable POI-PROTAC-E3 ligase ternary complex is the critical first step in the catalytic cycle of ubiquitination and subsequent proteasomal degradation.[1][2] Therefore, the accurate assessment of ternary complex formation is essential for the rational design and optimization of effective PROTACs.[3][4]

Piperidine moieties are frequently incorporated into PROTAC linkers to add conformational rigidity.[5][6] This structural constraint can pre-organize the PROTAC into a conformation that is favorable for forming a stable and productive ternary complex, potentially leading to enhanced degradation efficiency.[5][7] This application note provides detailed protocols for key biophysical and cellular assays to quantitatively and qualitatively assess the formation of ternary complexes mediated by piperidine-linked PROTACs.

Signaling Pathway and Mechanism of Action

PROTACs operate by hijacking the cell's native ubiquitin-proteasome system (UPS). The PROTAC first forms binary complexes with either the target protein or the E3 ligase, which then come together to form the key ternary complex.[8] This proximity induces the E3 ligase to transfer ubiquitin from a charged E2 enzyme to surface-exposed lysine residues on the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2]

PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC Piperidine-Linked PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., CRBN, VHL) E3->Ternary Recruits Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC mechanism of action.

Quantitative Data Summary

The efficacy of a PROTAC is intimately linked to the properties of the ternary complex it forms. Key parameters include the binding affinities of the binary interactions (PROTAC:POI and PROTAC:E3 Ligase) and the ternary complex, as well as the cooperativity (α), which measures how the binding of one protein partner influences the binding of the other.[9]

Table 1: Representative Biophysical Parameters for PROTAC-Induced Ternary Complexes. Data shown for the well-characterized VHL-recruiting PROTAC MZ1 with the second bromodomain of BRD4 (BRD4-BD2) as the target.[10][11][12]

AssayParameterBinary Interaction (MZ1:VHL)Ternary Complex (BRD4-BD2:MZ1:VHL)Cooperativity (α)
SPR KD (nM) 29[10][11]1[11]22 - 29
kon (10⁵ M⁻¹s⁻¹) 7[11]59[11]N/A
koff (s⁻¹) 0.019[11]0.006[11]N/A
Half-life (s) 43[11]130[11]N/A
ITC KD (nM) 66[10][12]4[10][12]15 - 16.5
ΔG (kcal/mol) -9.7[4]-11.4[4]N/A
ΔH (kcal/mol) -13.6[4]-12.3[4]N/A
-TΔS (kcal/mol) 3.9[4]0.9[4]N/A

Note: Cooperativity (α) is calculated as KD(binary) / KD(ternary). An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein partner.[9][13]

Experimental Protocols & Workflows

A multi-assay approach is recommended to fully characterize ternary complex formation, combining direct biophysical measurements with cell-based validation.

Experimental_Workflow cluster_workflow General Experimental Workflow Prep Reagent Prep (Proteins, PROTAC) Biophys Biophysical Assays (SPR, ITC) Prep->Biophys Cellular Cellular Assays (NanoBRET, CETSA) Prep->Cellular Data Data Analysis (Kinetics, Affinity, α) Biophys->Data Cellular->Data Conclusion Correlate with Degradation & Function Data->Conclusion

Figure 2: General workflow for assessing ternary complex formation.

SPR is a powerful, label-free technique that provides real-time kinetic data (kon, koff) and affinity (KD) for both binary and ternary interactions.[14][15]

Protocol for VHL/PROTAC/Target Ternary Complex Analysis: [11][15]

  • Immobilization:

    • Covalently immobilize a biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB) onto a streptavidin-coated sensor chip.[9][15] A low immobilization density is recommended to minimize mass transport effects.[14]

  • Binary Interaction Analysis (PROTAC:E3 Ligase):

    • Prepare a serial dilution of the piperidine-linked PROTAC in a suitable running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO).

    • Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine KDbinary, kon, and koff.

  • Ternary Complex Analysis:

    • Prepare a series of PROTAC concentrations as in the binary experiment.

    • Pre-incubate each PROTAC concentration with a fixed, near-saturating concentration of the target protein (e.g., 20-50 times the binary KD of PROTAC:Target).[16]

    • Inject these pre-incubated solutions over the E3 ligase-immobilized surface.[11]

    • Fit the data using a suitable kinetic model to determine KDternary and the kinetic parameters for the ternary complex. Single-cycle kinetics may be required for complexes with slow off-rates.[12]

  • Data Analysis:

    • Calculate cooperativity (α) as the ratio of KDbinary / KDternary.[9][17]

    • Calculate the ternary complex dissociative half-life (t1/2) as ln(2)/koff. This parameter has been shown to correlate with the rate of intracellular degradation.[15]

ITC is the gold standard for measuring the thermodynamics of binding, providing direct measurement of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[4][18]

Protocol for Ternary Complex Analysis by ITC: [1][4]

  • Sample Preparation:

    • Extensively dialyze all proteins into the same buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to minimize buffer mismatch effects.[19]

    • Dissolve the PROTAC in the final dialysis buffer, ensuring the final DMSO concentration is identical in both syringe and cell solutions (typically <5%).[19] Degas all solutions prior to use.[17]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[18]

    • Typical starting concentrations are 10-20 µM protein in the cell and 100-200 µM PROTAC (or PROTAC:protein complex) in the syringe.[19]

  • Binary Titrations:

    • Perform separate experiments to determine the binary binding parameters:

      • Titrate PROTAC into the E3 ligase solution.

      • Titrate PROTAC into the target protein solution.

  • Ternary Titration:

    • There are two common approaches:

      • Method A: Titrate a solution of the target protein pre-mixed with the PROTAC into the E3 ligase solution in the ITC cell.[1]

      • Method B: Titrate the PROTAC into a solution of the E3 ligase pre-saturated with the target protein.[14]

  • Data Analysis:

    • Integrate the raw heat signals and subtract the heat of dilution from a control titration (e.g., ligand into buffer).[18]

    • Fit the resulting isotherm to a one-site binding model to determine KD, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

    • Calculate cooperativity from the binary and ternary KD values.[14]

Cell-based assays are crucial for confirming that ternary complexes form in a physiological context.[20] The NanoBRET™ assay is a proximity-based method that measures complex formation in living cells.[3][12]

Protocol for NanoBRET™ Ternary Complex Assay: [1][17]

  • Cell Line Engineering:

    • Generate a stable cell line (e.g., HEK293) that co-expresses the target protein fused to a NanoLuc® luciferase variant (e.g., NanoLuc®-POI) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®-E3 Ligase).

  • Assay Setup:

    • Plate the engineered cells in a white, 96- or 384-well plate.

    • Add the HaloTag® ligand (e.g., NanoBRET™ 618) to the cells and incubate to label the E3 ligase fusion protein.

    • To distinguish complex formation from degradation, pre-treat a subset of wells with a proteasome inhibitor (e.g., MG132) for 2-4 hours.[17]

  • PROTAC Treatment:

    • Add a serial dilution of the piperidine-linked PROTAC to the cells and incubate to allow for ternary complex formation (e.g., 2 hours).

  • Signal Detection:

    • Add the Nano-Glo® substrate to all wells.

    • Immediately measure luminescence at the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission wavelengths using a luminometer with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.

    • Plot the BRET ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC₅₀, which reflects the potency of ternary complex formation in live cells.

NanoBRET_Workflow cluster_nanobret NanoBRET™ In-Cell Workflow Start Engineer Cells: - NanoLuc®-Target - HaloTag®-E3 Ligase Plate Plate Cells & Add HaloTag® Ligand Start->Plate Treat Treat with PROTAC (± Proteasome Inhibitor) Plate->Treat Detect Add Substrate & Measure Luminescence Treat->Detect Analyze Calculate BRET Ratio (Acceptor/Donor) Detect->Analyze Result Determine EC₅₀ of Complex Formation Analyze->Result

Figure 3: NanoBRET™ workflow for in-cell ternary complex analysis.

Conclusion

The comprehensive assessment of ternary complex formation is a cornerstone of modern PROTAC development.[1] The incorporation of rigid structural elements, such as piperidine rings, into linkers is a key strategy for optimizing the geometry and stability of these complexes.[7][21] By employing a combination of quantitative biophysical techniques like SPR and ITC with physiologically relevant cellular assays like NanoBRET™, researchers can gain a deep understanding of the structure-activity relationships that govern PROTAC efficacy.[3][11] This multi-faceted approach enables the rational design of more potent, selective, and effective protein degraders for therapeutic applications.

References

Application Notes and Protocols for Cell Permeability Assays of PROTACs Containing "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] These bifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation of a productive ternary complex but also its physicochemical properties, including cell permeability.[2] PROTACs containing "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" as part of their linker structure are of significant interest due to the potential of the piperidine moiety to enhance solubility and cell permeability.[3]

However, the inherent characteristics of PROTACs, such as their high molecular weight and large polar surface area, often pose significant challenges to their ability to passively diffuse across the cell membrane.[4][5][6] Consequently, a thorough assessment of cell permeability is paramount in the development of effective PROTAC therapeutics.[7] These application notes provide detailed protocols for key assays to evaluate the cell permeability of PROTACs incorporating the "this compound" moiety.

Data Presentation: Quantitative Analysis of Cell Permeability

The following tables summarize hypothetical quantitative data for a representative PROTAC, "Compound X," which contains the "this compound" linker moiety. These tables are intended to serve as a template for presenting experimental results.

Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for Compound X

CompoundConcentration (µM)Papp (x 10⁻⁶ cm/s)Recovery (%)
Compound X102.5 ± 0.385 ± 5
Propranolol (High Permeability Control)1015.2 ± 1.192 ± 4
Atenolol (Low Permeability Control)100.8 ± 0.195 ± 3

Table 2: Caco-2 Permeability Assay Data for Compound X

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioRecovery (%)
Compound XA to B1.8 ± 0.23.178 ± 6
B to A5.6 ± 0.581 ± 5
PropranololA to B12.5 ± 1.00.990 ± 4
B to A11.3 ± 0.993 ± 3
Digoxin (Efflux Substrate Control)A to B0.5 ± 0.110.288 ± 5
B to A5.1 ± 0.485 ± 6

Table 3: Cellular Uptake of Compound X in HEK293 Cells (LC-MS/MS Quantification)

Time (hours)Intracellular Concentration (nM)
1150 ± 25
4480 ± 50
12750 ± 65
24820 ± 70

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[8][9]

Materials:

  • 96-well PAMPA plate with a polyvinylidene difluoride (PVDF) membrane

  • Acceptor plate (96-well, non-binding surface)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • Control compounds (e.g., propranolol, atenolol)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the entire membrane surface is coated.

  • Compound Preparation: Prepare the PROTAC and control compounds in PBS from a DMSO stock. The final DMSO concentration should be ≤1%.

  • Assay Setup:

    • Add 200 µL of the compound solution to the donor wells.

    • Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the PAMPA plate by placing the donor plate into the acceptor plate and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[7]

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula[7]:

Papp = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq))

Where:

  • VA is the volume of the acceptor well.

  • Area is the surface area of the membrane.

  • time is the incubation time in seconds.

  • [C]A is the concentration of the PROTAC in the acceptor well.

  • [C]eq is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[10][11]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • PROTAC stock solution in DMSO

  • Control compounds (e.g., propranolol, digoxin)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to confirm the tightness of the junctions.[7]

  • Assay Initiation:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the PROTAC-containing transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[7]

    • Basolateral to Apical (B→A) Transport: Add the PROTAC-containing transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.[7]

  • Incubation: Incubate the plates at 37°C with gentle shaking for 60-120 minutes.[12]

  • Sample Collection: At designated time points, collect samples from the acceptor compartment and replace with fresh buffer. Also, collect samples from the donor compartment at the beginning and end of the experiment.

  • Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.[12]

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula[10]:

Papp = (dQ/dt) / (A × C0)

Where:

  • dQ/dt is the rate of permeation.

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor chamber.

Calculate the efflux ratio[10]:

Efflux Ratio = Papp (B→A) / Papp (A→B)

An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.[10]

Protocol 3: Cellular Uptake Assay by LC-MS/MS

Principle: This assay directly quantifies the intracellular concentration of a PROTAC after incubation with cultured cells.[13]

Materials:

  • HEK293 cells (or other relevant cell line)

  • Cell culture plates (e.g., 12-well or 24-well)

  • PROTAC stock solution in DMSO

  • PBS

  • Lysis buffer (e.g., acetonitrile with 0.1% formic acid)

  • Cell scraper

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

  • PROTAC Treatment: Treat the cells with the desired concentration of the PROTAC for various time points (e.g., 1, 4, 12, 24 hours).

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

  • Cell Lysis and Extraction: Add ice-cold lysis buffer to each well and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.[13]

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant for analysis.

  • Quantification: Determine the concentration of the PROTAC in the cell lysate using a standard curve prepared in the same matrix by LC-MS/MS.

  • Protein Quantification: Determine the total protein concentration in a parallel set of wells to normalize the intracellular PROTAC concentration.

Data Analysis: The intracellular concentration is typically expressed as pmol of PROTAC per mg of total cellular protein.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC PROTAC (with piperidine linker) PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PAMPA_Workflow start Start prep_plate Coat Donor Plate with Lipid Solution start->prep_plate prep_solutions Prepare PROTAC and Control Solutions in PBS prep_plate->prep_solutions add_donor Add Solutions to Donor Wells prep_solutions->add_donor add_acceptor Add PBS to Acceptor Wells prep_solutions->add_acceptor assemble Assemble Donor and Acceptor Plates add_donor->assemble add_acceptor->assemble incubate Incubate at Room Temp (4-16 hours) assemble->incubate quantify Quantify PROTAC in Donor and Acceptor Wells (LC-MS/MS or UV-Vis) incubate->quantify analyze Calculate Papp and Recovery quantify->analyze end End analyze->end Caco2_Workflow start Start culture_cells Culture Caco-2 Cells on Transwell Inserts (21-25 days) start->culture_cells check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) culture_cells->check_integrity prep_solutions Prepare PROTAC and Control Solutions check_integrity->prep_solutions initiate_assay Initiate A->B and B->A Transport Assay prep_solutions->initiate_assay incubate Incubate at 37°C (60-120 minutes) initiate_assay->incubate collect_samples Collect Samples from Donor and Acceptor incubate->collect_samples quantify Quantify PROTAC (LC-MS/MS) collect_samples->quantify analyze Calculate Papp and Efflux Ratio quantify->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of Piperidine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the tert-butoxycarbonyl (Boc) deprotection of piperidine linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection?

A1: The Boc group is removed under acidic conditions. The reaction is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[1]

Q2: What are the most common side reactions observed during the Boc deprotection of piperidine linkers?

A2: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the deprotection process.[2] For substrates containing susceptible moieties, this can lead to the formation of undesired byproducts. Another potential side reaction is the formation of trifluoroacetyl amides if residual TFA is not properly removed and the reaction conditions are harsh.

Q3: Which functional groups are particularly susceptible to tert-butylation?

A3: Electron-rich aromatic rings, such as those in tryptophan and tyrosine residues, as well as the sulfur atom in methionine and cysteine, are highly susceptible to alkylation by the tert-butyl cation.[3] Hydroxyl groups, including those on 4-hydroxypiperidine derivatives, can also be O-alkylated to form tert-butyl ethers.

Q4: How can I minimize or prevent these side reactions?

A4: The most effective method to prevent alkylation side reactions is the addition of a "scavenger" to the reaction mixture.[4][5] Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can react with your molecule of interest. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, and water.[4][5]

Q5: My Boc deprotection reaction is incomplete. What are the possible causes and solutions?

A5: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: Ensure the acid concentration is adequate. Standard conditions often involve 20-50% TFA in dichloromethane (DCM).[2][4]

  • Short Reaction Time: While many deprotections are complete within an hour, some substrates may require longer reaction times. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Steric Hindrance: If the Boc-protected nitrogen is in a sterically hindered environment, the reaction may be slower. Increasing the reaction time or gently heating the reaction may be necessary, but be cautious as heating can also promote side reactions.

Troubleshooting Guide

Issue 1: Formation of a Side Product with a Mass Increase of +56 Da
  • Symptom: LC-MS analysis of the crude reaction mixture shows a significant peak with a mass corresponding to the desired product plus 56 Da.

  • Probable Cause: This mass increase is characteristic of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.

  • Solution:

    • Introduce a Scavenger: Add a scavenger to the deprotection cocktail. A common and effective choice is triisopropylsilane (TIS) or triethylsilane (TES).

    • Optimize Reaction Conditions: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.[5]

    • Minimize Deprotection Time: Use the shortest reaction time necessary for complete deprotection, as determined by reaction monitoring.[5]

Issue 2: Incomplete Deprotection and Low Yield of the Desired Product
  • Symptom: TLC or LC-MS analysis indicates the presence of a significant amount of starting material even after a prolonged reaction time.

  • Probable Cause: The acidic conditions are not sufficient to drive the deprotection to completion. This can be due to a sterically hindered substrate or a less reactive carbamate.

  • Solution:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture.

    • Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be considered, but monitor for the formation of side products.

    • Switch to a Stronger Acid: Consider using a different acid system, such as 4M HCl in dioxane.[6]

Issue 3: Formation of a Trifluoroacetamide Adduct
  • Symptom: A side product is observed with a mass increase corresponding to the addition of a trifluoroacetyl group (-COCF3).

  • Probable Cause: The deprotected piperidine amine, being nucleophilic, can react with trifluoroacetic anhydride, which can be present as an impurity in TFA or formed in situ. This is more likely to occur if the reaction mixture is heated or concentrated in the presence of excess TFA.

  • Solution:

    • Use High-Purity TFA: Ensure the TFA used is of high quality and stored properly to minimize the formation of the anhydride.

    • Thorough Removal of TFA: After the reaction is complete, ensure all TFA is removed from the product. Co-evaporation with a non-reactive solvent like toluene can be effective.[7]

    • Avoid Heating During Workup: Do not heat the crude product before the TFA has been completely removed.

Data Presentation

The selection of an appropriate scavenger and its concentration is critical for minimizing side reactions. The following table provides an illustrative comparison of the effectiveness of different scavengers in mitigating S-tert-butylation of cysteine-containing peptides during TFA-mediated deprotection, which serves as a useful proxy for understanding their efficacy in protecting other nucleophilic groups.

Scavenger Cocktail (in TFA/TIS/H₂O 90:2.5:2.5)Additional Scavenger (5%)Percentage of S-tButylation (%)Reference
Control (No additional scavenger)NoneNot specified, used as baseline[8]
Thioether ScavengersDimethyl Sulfide (DMS)10.3[8]
Thioanisole9.0[8]
Thiol ScavengersDithiothreitol (DTT)Higher than thioethers[8]
1,4-Benzenedimethanethiol (1,4-BDMT)Lower than DTT[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a Piperidine Linker using TFA
  • Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

    • The resulting TFA salt can be used directly in the next step or converted to the free amine.

  • Conversion to Free Amine (Optional):

    • Dissolve the crude TFA salt in DCM.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free piperidine derivative.

Protocol 2: Boc Deprotection with Scavengers to Minimize Side Reactions
  • Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in anhydrous DCM (0.1-0.2 M).

  • Addition of Scavenger: Add the chosen scavenger, such as triisopropylsilane (TIS) (1.1-1.2 equivalents or 2.5-5% v/v), to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of TFA: Slowly add TFA to a final concentration of 20-50% (v/v). A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[5]

  • Reaction and Work-up: Follow steps 4-6 from Protocol 1.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Piperidine N-Boc-Piperidine Protonated_Boc Protonated N-Boc-Piperidine Boc_Piperidine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation TFA TFA (H⁺) Free_Amine Piperidine (Amine) Carbamic_Acid->Free_Amine CO2 CO₂ Side_Reactions cluster_pathways Potential Reaction Pathways tButyl_Cation tert-Butyl Cation (Reactive Electrophile) Side_Product tert-Butylated Side Product tButyl_Cation->Side_Product Scavenged_Product Neutralized Cation tButyl_Cation->Scavenged_Product Desired_Product Desired Deprotected Piperidine Nucleophilic_Substrate Nucleophilic Moiety on Substrate (e.g., -OH, -SH, Aromatic Ring) Nucleophilic_Substrate->Side_Product Alkylation Scavenger Scavenger (e.g., TIS, TES, Thioanisole) Scavenger->Scavenged_Product Trapping Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Acid_Time Increase Acid Conc./Time Consider Gentle Heating Incomplete->Increase_Acid_Time Analyze_Purity Analyze Crude Purity (LC-MS) Complete->Analyze_Purity Pure Product is Pure Analyze_Purity->Pure Yes Impure Side Products Observed Analyze_Purity->Impure No Workup Proceed to Workup/ Purification Pure->Workup Identify_Side_Product Identify Side Product (Mass Spectrometry) Impure->Identify_Side_Product tButylation +56 Da Side Product (tert-Butylation) Identify_Side_Product->tButylation Yes Other Other Side Products Identify_Side_Product->Other No Add_Scavenger Add Scavenger (TIS, TES) Lower Temperature tButylation->Add_Scavenger Other->Workup Add_Scavenger->Start Increase_Acid_Time->Start

References

Technical Support Center: Troubleshooting Amide Coupling in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during amide coupling reactions in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: I am experiencing very low or no yield in my amide coupling reaction. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield is a frequent challenge in the multi-step synthesis of complex molecules like PROTACs.[1][2] The issue can often be traced back to several factors related to reaction conditions, reagents, or the starting materials themselves.

Possible Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react efficiently with the amine.[1]

    • Solution: Ensure you are using an appropriate and fresh coupling reagent. For uronium-based reagents like HATU, pre-activating the carboxylic acid for 5-15 minutes with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) before adding the amine can significantly improve yields.[1] For carbodiimide-based reagents like EDC, the addition of an activator such as HOBt or Oxyma Pure is often necessary.[1]

  • Amine Salt Inhibition: If your amine starting material is a salt (e.g., TFA or HCl salt), the acidic counterion can neutralize the base required for the coupling reaction, thereby inhibiting it.[3][4]

    • Solution: Use the free base form of the amine if possible. If using an amine salt, add an additional equivalent of a non-nucleophilic base to neutralize the counterion.[5]

  • Poor Solubility of Reactants: PROTACs and their intermediates are often large, lipophilic molecules with poor solubility, which can hinder the reaction.[6]

    • Solution: Screen a range of anhydrous solvents or solvent mixtures (e.g., DMF, NMP, DMA, DMSO) to find a system where all components are fully dissolved.[6][7]

  • Steric Hindrance: The bulky nature of the E3 ligase ligand or the target protein binder can physically block the reactive sites, slowing down or preventing the reaction.[1][8]

    • Solution: Increase the reaction time and/or temperature. Gentle heating (e.g., 40-50 °C) can sometimes overcome the steric barrier.[2][8] Consider using a more potent coupling reagent like HATU, HBTU, or COMU, which are known to be more effective for hindered couplings.[2][8]

  • Side Reactions with Coupling Reagent: Uronium-based coupling reagents like HATU can react with primary or secondary amines to form inactive guanidinium byproducts if the carboxylic acid is not pre-activated.[1]

    • Solution: Always add the coupling reagent to the carboxylic acid and base first. Allow for a short pre-activation period before introducing the amine.[1]

Question 2: I am observing significant side product formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions can significantly reduce the yield of the desired PROTAC and complicate purification. Understanding the potential side reactions is key to mitigating them.

Possible Side Reactions & Solutions:

  • Racemization: Activation of chiral carboxylic acids can lead to epimerization at the alpha-carbon, which is a significant issue when dealing with amino acid-based components.[9][10]

    • Solution: Use coupling additives that are known to suppress racemization, such as HOBt or Oxyma Pure.[11][12] Performing the reaction at lower temperatures can also help minimize racemization.[13] Certain coupling reagents, like COMU, are reported to result in less racemization.[14]

  • N-acylurea Formation: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[13]

    • Solution: This side reaction is temperature-dependent, so running the reaction at low temperatures is recommended.[13] The addition of HOBt or HOSu can trap the O-acylisourea to form an active ester, which is less prone to this rearrangement.[13]

  • Reaction with Nucleophilic Side Chains: If your warhead or E3 ligase ligand contains unprotected nucleophilic functional groups (e.g., hydroxyls, thiols, or other amines), they can compete with the desired amine in the coupling reaction.

    • Solution: Protect any reactive functional groups that are not intended to participate in the amide coupling reaction. The choice of protecting group will depend on the specific functional group and the overall synthetic strategy.

Question 3: The purification of my final PROTAC is proving to be very challenging. What strategies can I employ to improve the purification process?

Answer:

The unique physicochemical properties of PROTACs, such as high molecular weight and lipophilicity, often make their purification difficult.[2]

Purification Challenges & Solutions:

  • Complex Reaction Mixtures: Incomplete reactions and the formation of side products lead to a complex mixture that is difficult to separate from the desired product.[3]

    • Solution: Optimize the reaction conditions to drive the reaction to completion and minimize side products. Monitoring the reaction by LC-MS is crucial to determine the optimal reaction time.[2]

  • Product Loss During Chromatography: Significant product loss can occur during chromatographic purification due to the properties of PROTACs.[2]

    • Solution: For flash chromatography, experiment with different solvent systems and gradients. For highly polar PROTACs, reverse-phase preparative HPLC is often the method of choice.[2]

  • Poor Solubility and Aggregation: PROTACs can aggregate, leading to peak broadening and poor separation during chromatography.[6]

    • Solution: Incorporate solubilizing moieties, such as PEG chains, into the linker to improve the overall solubility.[6] When preparing samples for chromatography, use a strong solvent like DMSO or DMF to ensure complete dissolution.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the final amide coupling step in a PROTAC synthesis?

A1: Yields can vary significantly depending on the complexity and steric hindrance of the fragments being coupled. For straightforward amide bond formations, yields can be high ( > 70%). However, for couplings between two complex and sterically hindered fragments, yields may be considerably lower, sometimes in the 20-40% range.[2] Optimization of coupling reagents, reaction time, and temperature is often necessary to improve yields.[2]

Q2: How do I choose the right coupling reagent for my reaction?

A2: The choice of coupling reagent is critical for a successful reaction.[2] For standard couplings, EDC in combination with HOBt or Oxyma Pure is a cost-effective option. For more challenging or sterically hindered couplings, more potent uronium or phosphonium reagents like HATU, HBTU, or COMU are recommended.[2][8] It is often beneficial to screen a few different coupling reagents to find the optimal one for your specific substrates.[6]

Q3: Can the order of coupling (i.e., attaching the linker to the warhead first vs. the E3 ligase ligand first) affect the overall synthesis?

A3: Yes, the synthetic strategy and the order of coupling can significantly impact the overall yield.[6] It is often advantageous to attach the more robust and stable ligand to the linker first. This allows for potentially more forcing conditions to be used in the initial steps without risking the degradation of a more sensitive ligand.[6]

Q4: My PROTAC has poor aqueous solubility. How can I address this during the synthesis?

A4: Poor aqueous solubility is a common issue with PROTACs due to their high molecular weight and lipophilicity.[2] Incorporating hydrophilic linkers, such as polyethylene glycol (PEG) chains, can improve solubility.[2] Additionally, modifying the ligands to include more polar functional groups, without compromising their binding affinity, can also be a viable strategy.[6]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents in PROTAC Synthesis

Coupling ReagentBaseTypical Reaction Time (h)Reported Yield (%)Notes
HATUDIPEA2-1275-85Highly effective for sterically hindered couplings.[2][3]
HBTUDIPEA4-1668-78A common and effective coupling reagent.[2]
COMUDIPEA1-480-90Known for fast reaction times and reduced racemization.[2]
EDC/HOBtDIPEA/NMM12-2450-70A cost-effective option for less demanding couplings.[8]
T3PPyridine10-1860-70A mild reagent that can minimize racemization.[2]

Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component.

Materials:

  • Carboxylic acid-functionalized component (1.0 eq)

  • Amine-functionalized component (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)[3][8]

  • DIPEA (2.0-3.0 eq)[3][8]

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF.[3]

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.[3]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2][6]

  • In a separate flask, dissolve the amine-functionalized component (1.0 eq) in a minimal amount of anhydrous DMF.[1]

  • Add the amine solution to the pre-activated carboxylic acid mixture.[1]

  • Stir the reaction at room temperature for 2-12 hours.[3][8]

  • Monitor the reaction progress by LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC).[2]

Visualizations

Troubleshooting_Amide_Coupling start Low/No Yield in Amide Coupling incomplete_activation Incomplete Carboxylic Acid Activation? start->incomplete_activation amine_salt Amine is a Salt (e.g., TFA, HCl)? start->amine_salt solubility Poor Reactant Solubility? start->solubility steric_hindrance Steric Hindrance? start->steric_hindrance side_reaction Side Reaction with Coupling Reagent? start->side_reaction preactivate Pre-activate Acid with Coupling Reagent + Base incomplete_activation->preactivate Yes add_base Add Extra Equivalent of Base amine_salt->add_base Yes screen_solvents Screen Solvents (DMF, NMP, DMSO) solubility->screen_solvents Yes optimize_conditions Increase Temp/Time or Use Potent Reagent (HATU) steric_hindrance->optimize_conditions Yes preactivate_first Add Coupling Reagent to Acid/Base First side_reaction->preactivate_first Yes

Caption: Troubleshooting workflow for low yield in amide coupling.

Reagent_Selection_Logic start Select Amide Coupling Reagent sterically_hindered Are Substrates Sterically Hindered? start->sterically_hindered edc_hobt EDC / HOBt (Cost-Effective) sterically_hindered->edc_hobt No hatu_comu HATU / COMU (Potent Reagents) sterically_hindered->hatu_comu Yes racemization_risk High Risk of Racemization? comu_t3p COMU / T3P (Low Racemization) racemization_risk->comu_t3p Yes edc_hobt->racemization_risk hatu_comu->racemization_risk

Caption: Decision tree for selecting an amide coupling reagent.

References

Overcoming solubility issues of PROTACs with "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming solubility issues of PROTACs with "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate"

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals incorporating "this compound" into their PROTACs to address solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs have poor aqueous solubility?

A1: PROTACs are often large, complex molecules with high molecular weights and significant lipophilicity. This combination places them in the "beyond Rule of Five" (bRo5) chemical space, which is frequently associated with low aqueous solubility and poor cell permeability.[1][2] The hydrophobic nature of the target protein ligand and certain linker types can further contribute to solubility challenges.

Q2: How does incorporating "this compound" improve PROTAC solubility?

A2: Incorporating saturated heterocycles like piperidine into the PROTAC linker is a known strategy to enhance aqueous solubility.[3][4][5] The basic nitrogen atom within the piperidine ring of "this compound" can be protonated at physiological pH. This ionization increases the polarity of the PROTAC molecule, leading to improved solubility in aqueous media.[5]

Q3: What is the general mechanism of action for a PROTAC?

A3: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. It consists of two active ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC itself is not degraded and can act catalytically.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Releases Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Warhead-COOH - Piperidine Linker-NHMe - E3 Ligase Ligand-NH2 step1 Step 1: Couple Warhead to Linker start->step1 intermediate Intermediate: Warhead-Linker-NHMe step1->intermediate step2 Step 2: Deprotect & Couple to E3 Ligase Ligand intermediate->step2 final_protac Final PROTAC step2->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization

References

Optimizing linker length in PROTACs for enhanced degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in optimizing Proteolysis-Targeting Chimera (PROTAC) linker length for enhanced target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[1][3] The linker's length, composition, and attachment points significantly influence the PROTAC's overall efficacy.[1][4]

Q2: How does linker length critically impact PROTAC efficacy?

A2: Linker length is a paramount parameter for PROTAC efficacy.[1][5] An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[1][6] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[1][6][7] Conversely, a linker that is too long might lead to an unstable or overly flexible ternary complex with unproductive binding modes, resulting in inefficient ubiquitination.[1][6][7]

Q3: What are the most common types of linkers used in PROTACs?

A3: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be systematically varied.[1][4] PEG linkers are known to increase the hydrophilicity and water solubility of PROTACs.[1][3] Alkyl linkers, while synthetically accessible, are more hydrophobic.[1] More rigid linkers incorporating structures like piperazine, piperidine, or alkynes are also increasingly used to improve conformational rigidity and physicochemical properties.[1][4]

Q4: What is the "hook effect" in the context of PROTACs, and how does the linker relate to it?

A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase). A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes and thereby mitigating the hook effect.[7][8] Modifying linker flexibility and composition can influence this cooperativity.[7]

Q5: What is the ideal starting point for linker length optimization?

A5: There is no universal "ideal" linker length; it must be empirically determined for each specific POI and E3 ligase pair.[7] However, a common starting point is to synthesize a series of PROTACs with linkers of varying lengths. This often involves using common motifs like PEG or alkyl chains and systematically increasing the length (e.g., from 2 to 10 atoms or by adding PEG units).[2][7]

Troubleshooting Guides

Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.

This is a frequent challenge that often points to issues with the formation of a productive ternary complex or other cellular factors.[8]

Potential Linker-Related Causes and Troubleshooting Steps:

  • Incorrect Linker Length or Rigidity:

    • Problem: The linker may be too short, causing steric hindrance, or too long and flexible, leading to an unstable or non-productive ternary complex where lysine residues on the target are not accessible for ubiquitination.[6][8]

    • Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing PEG or methylene groups), can help identify the optimal length.[2][8]

  • Unfavorable Physicochemical Properties:

    • Problem: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[2][7]

    • Solution: Modify the linker to improve its physicochemical properties. For example, incorporating PEG units can increase solubility.[1] If permeability is an issue, consider more rigid or less polar linkers.[2][4]

  • Incorrect Attachment Points (Exit Vectors):

    • Problem: The points where the linker is attached to the warhead and the E3 ligase ligand are critical. An incorrect attachment point can disrupt binding to the target proteins or lead to a non-productive ternary complex geometry.[5][]

    • Solution: Analyze the crystal structures of the ligands bound to their respective proteins to identify solvent-exposed regions that are suitable for linker attachment without disrupting key binding interactions.[5][] Synthesize and test PROTACs with different attachment points.

Issue 2: I am observing a significant "hook effect" with my PROTAC.

Potential Linker-Related Causes and Troubleshooting Steps:

  • Suboptimal Ternary Complex Stability:

    • Problem: The linker may not be promoting positive cooperativity in the formation of the ternary complex.[7][8]

    • Solution: A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability and mitigating the hook effect. This often requires empirical testing of different linker designs with varied compositions and rigidities.[7][8]

  • Linker Flexibility:

    • Problem: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[7]

    • Solution: Introduce more rigidity into the linker by incorporating cyclic structures like piperazine, piperidine, or phenyl rings to reduce the entropic penalty of forming the ternary complex.[4][7]

Data Presentation

Table 1: Impact of Linker Length on TBK1 Degradation

Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
< 12No Degradation-
12-29Submicromolar>90
21396
2929276
Data compiled from a study on TBK1 degraders, highlighting the critical role of a minimum linker length for degradation to occur.[4]

Table 2: Comparison of Alkyl vs. PEG Linkers for BRD4 Degradation

PROTAC IDLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC with 0 PEG unitsAlkylBRD4H661<500>90
PROTAC with 1 PEG unitPEGBRD4H661>5000~50
This study suggests that for this particular BRD4-targeting PROTAC, an alkyl linker was more effective than a PEG linker.[10]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[7][8]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing protease inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC₅₀ and Dₘₐₓ values from a dose-response curve.[8]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[1]

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[1]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.[1]

  • Immune Complex Capture: Add Protein A/G agarose beads to pull down the antibody-protein complexes.[1]

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.[1]

  • Western Blot Analysis: Analyze the eluted samples by Western blotting for the presence of the other components of the ternary complex (i.e., if you pulled down the POI, blot for the E3 ligase, and vice versa).

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Results in

Caption: General mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Workflow cluster_synthesis Iterative Design & Synthesis Start No or Poor Degradation Binary_Binding Confirm Binary Binding (SPR, ITC) Start->Binary_Binding Ternary_Complex Assess Ternary Complex Formation (Co-IP, TR-FRET) Binary_Binding->Ternary_Complex Binding Confirmed Synthesize_Analogs Synthesize Analogs with: - Varied Linker Lengths - Different Compositions - Altered Attachment Points Binary_Binding->Synthesize_Analogs No Binding to POI or E3 Permeability Evaluate Cell Permeability (PAMPA) Ternary_Complex->Permeability No/Weak Ternary Complex Ubiquitination Check for Ubiquitination (in-cell assay) Ternary_Complex->Ubiquitination Ternary Complex Forms Degradation_Assay Cellular Degradation Assay (Western Blot) Permeability->Degradation_Assay Permeability Adequate Permeability->Synthesize_Analogs Poor Permeability Ubiquitination->Ternary_Complex No Ubiquitination Ubiquitination->Degradation_Assay Ubiquitination Observed Degradation_Assay->Start No Degradation Success Successful Degradation Degradation_Assay->Success Degradation Observed Synthesize_Analogs->Start

Caption: Troubleshooting workflow for poor PROTAC degradation activity.

References

Technical Support Center: Purification of Piperidine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-containing PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges associated with piperidine-containing PROTACs?

A1: The unique structural features of piperidine-containing PROTACs present several purification challenges:

  • High Molecular Weight and Polarity: PROTACs are large molecules, which can lead to poor solubility and difficult chromatographic behavior.[1]

  • Structural Complexity: The combination of two ligands and a linker results in multiple functional groups, increasing the potential for interactions with stationary phases and leading to complex impurity profiles.[1]

  • Basicity of the Piperidine Ring: The basic nitrogen in the piperidine ring can cause peak tailing and strong, sometimes irreversible, binding to acidic silica gel in normal-phase chromatography.[1][2]

  • Chirality: Many PROTACs incorporating a piperidine-2,6-dione (glutarimide) moiety are chiral. Different stereoisomers can have varying biological activities and toxicities, making their separation a critical step.[1]

  • Poor Crystallinity: The flexibility and size of PROTAC molecules increase their conformational space, making them difficult to crystallize.[3]

Q2: What is the general workflow for purifying piperidine-containing PROTACs?

A2: A multi-step purification strategy is typically essential for isolating highly pure piperidine-containing PROTACs.[1][4] The general workflow involves:

  • Initial Crude Purification: This step aims to remove major impurities. Reversed-phase flash chromatography is a common technique used.[1]

  • High-Resolution Polishing: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) or supercritical fluid chromatography (SFC) is used for fine purification to achieve high purity.[1][5]

  • Chiral Separation (if applicable): If the PROTAC contains stereoisomers, a chiral separation step using chiral HPLC or SFC is necessary.[1]

  • Quality Control: Analytical techniques such as LC-MS and NMR are used at each stage to monitor purity and confirm the identity of the product.[1][6]

PROTAC Purification Workflow General Purification Workflow for Piperidine-Containing PROTACs crude Crude PROTAC Mixture flash Reversed-Phase Flash Chromatography (Initial Cleanup) crude->flash prep_hplc_sfc Preparative RP-HPLC or SFC (High-Purity Polishing) flash->prep_hplc_sfc qc1 QC: LC-MS flash->qc1 chiral Chiral Separation (HPLC or SFC) (If required) prep_hplc_sfc->chiral prep_hplc_sfc->qc1 final_product Highly Pure PROTAC chiral->final_product qc2 QC: LC-MS, NMR chiral->qc2

Caption: A typical multi-step purification workflow for piperidine-containing PROTACs.

Troubleshooting Guides

Issue 1: Poor Solubility of the PROTAC Sample

Problem: My piperidine-containing PROTAC is precipitating during sample preparation or injection.

Possible Cause Solution
Low Intrinsic Aqueous Solubility The overall lipophilicity of the PROTAC can lead to poor solubility in aqueous solutions.[7] Adjust the pH of the buffer to protonate the basic piperidine groups, which can increase aqueous solubility.[7]
Incompatible Solvent The sample solvent may not be compatible with the mobile phase, causing precipitation on the column.
Dissolve the crude sample in a strong, compatible solvent like DMSO or DMF.[5] For reversed-phase chromatography, consider creating a solid load by adsorbing the sample dissolved in a strong solvent onto C18 silica sorbent or Celite and drying it under vacuum.[1]
Precipitation in Cell-Based Assays The PROTAC may precipitate in the cell culture media over time.[7]
Determine the kinetic solubility of the PROTAC in the specific cell culture media.[7] Consider using a small percentage of a co-solvent like DMSO or ethanol if the assay can tolerate it.[7]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Splitting)

Problem: I am observing significant peak tailing or splitting during HPLC or SFC analysis.

Possible Cause Solution
Interaction with Acidic Silica The basic piperidine nitrogen can interact strongly with residual acidic silanols on silica-based columns, causing peak tailing.[1][2]
For normal-phase chromatography, consider using a different stationary phase or adding a basic modifier to the mobile phase. For reversed-phase chromatography, adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.[1] For SFC, adding a basic additive like diethylamine (DEA) to the co-solvent is often effective.[1]
Presence of Diastereomers or Atropisomers The synthetic route may have produced diastereomers that are not fully separated under the current conditions, leading to broad or split peaks.[5]
Optimize the chromatographic method by using a shallower gradient or a different stationary phase.[5] Chiral chromatography, particularly with SFC, is often necessary for separating stereoisomers.[5]
Column Overload Injecting too much sample can lead to peak distortion.
Reduce the sample concentration or injection volume.

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start -> cause1; start -> cause2; start -> cause3; cause1 -> solution1a; cause2 -> solution2a; cause2 -> solution2b; cause3 -> solution3a; }

Caption: A decision tree for troubleshooting poor chromatographic peak shapes.

Issue 3: Difficulty in Separating Diastereomers

Problem: I am unable to achieve baseline separation of my piperidine-containing PROTAC diastereomers.

Possible Cause Solution
Inadequate Resolution with RP-HPLC Standard reversed-phase columns may not provide sufficient selectivity for closely related stereoisomers.
Supercritical Fluid Chromatography (SFC) is often superior to RP-HPLC for separating structurally similar isomers and is the method of choice for chiral separations.[5]
Incorrect Chiral Stationary Phase (CSP) The chosen chiral column may not be suitable for the specific PROTAC.
Screen several immobilized polysaccharide-based CSPs, such as Chiralpak® IA, IB, or IC, to find a column that provides baseline separation.[1]
Suboptimal Mobile Phase in Chiral SFC The co-solvent and its percentage can significantly impact chiral resolution.
Chiral separations are often best performed using an isocratic method.[1] Screen different co-solvents like methanol, ethanol, or isopropanol to find the optimal conditions.[1]

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general starting point for the high-purity polishing of a piperidine-containing PROTAC.

  • Sample Preparation:

    • Dissolve the partially purified PROTAC from a previous step (e.g., flash chromatography) in a minimal amount of a strong solvent like DMSO or DMF.[1][5]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.[1][5]

  • System and Solvents:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.[1]

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.[1]

    • Column: A C18-functionalized silica gel column suitable for preparative scale.

  • Method:

    • Method Development (Analytical Scale): Optimize the separation on an analytical HPLC system first to determine the optimal gradient.[1]

    • Gradient Elution (Preparative Scale): Based on the analytical run, apply a shallow, focused gradient. For instance, if the compound elutes at 40% B in the analytical run, a preparative gradient might run from 30% to 50% B over 30-40 minutes.[1]

    • Fraction Collection: Collect fractions corresponding to the main product peak based on UV absorbance (typically at 254 nm and 280 nm).[1]

    • Processing: Confirm the purity of the collected fractions using analytical LC-MS. Pool the fractions with the desired purity (e.g., >98%) and lyophilize to obtain the final product as a TFA salt.[1]

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) for Diastereomer Separation

SFC is a powerful technique for the separation of stereoisomers of piperidine-containing PROTACs.

  • Sample Preparation:

    • Dissolve the purified racemic or diastereomeric PROTAC mixture in a solvent compatible with the SFC mobile phase, such as methanol (MeOH) or a 1:1 mixture of Dichloromethane/Methanol.[1]

    • Ensure complete dissolution to prevent precipitation on the column.[1]

  • System and Solvents:

    • Mobile Phase A: Supercritical Carbon Dioxide (CO₂).[1]

    • Mobile Phase B (Co-solvent): Methanol, Ethanol, or Isopropanol.[1] Often contains an additive like 0.1-0.2% diethylamine (DEA) to improve peak shape for basic compounds.[1]

    • Column: An immobilized polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak® series).[1]

  • Method:

    • Column Screening: Screen a variety of CSPs to identify one that provides baseline separation of the stereoisomers.[1]

    • Isocratic Elution: Chiral separations are most often performed using an isocratic method (constant co-solvent percentage) to achieve the best resolution. The optimal percentage is determined during the screening process.[1]

    • Fraction Collection: Use a mass spectrometer-triggered fraction collector to selectively collect the peaks corresponding to the target isomers.[1]

    • Processing: Analyze the collected fractions to confirm the enantiomeric or diastereomeric purity. The collected fractions in methanol can be evaporated much more quickly than the water/acetonitrile fractions from RP-HPLC.[1]

Quantitative Data Summary

Purification Technique Typical Purity Achieved Typical Recovery Scale Key Advantages
Reversed-Phase Flash Chromatography >90%[1]Highmg to gRemoves major impurities, high loading capacity.
Preparative RP-HPLC >98%[1]Moderate to Highmg to gHigh resolution for final polishing.
Supercritical Fluid Chromatography (SFC) >99% (for isomers)[5]Highmg to gExcellent for chiral separations, faster run times, reduced solvent consumption.[1][5]

This technical support center provides a foundational guide to navigating the purification challenges of piperidine-containing PROTACs. For specific and complex issues, further optimization of the described methods will be necessary.

References

Technical Support Center: Enhancing Metabolic Stability of Piperidine Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the metabolic stability of piperidine linkers in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is the piperidine motif commonly used in PROTAC linkers?

A1: Piperidine and other saturated heterocycles are frequently incorporated into PROTAC linkers to add conformational rigidity.[1][2] This rigidity can pre-organize the PROTAC into a conformation that is favorable for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is crucial for efficient protein degradation.[1] Additionally, incorporating piperidine moieties can improve a PROTAC's physicochemical properties, such as solubility and metabolic stability, as seen in clinical candidates like ARV-110 and ARV-471.[1][3]

Q2: What are the primary metabolic liabilities of piperidine linkers in PROTACs?

A2: The primary metabolic liability for piperidine linkers is oxidation by cytochrome P450 (CYP) enzymes, predominantly in the liver.[4][5] This enzymatic breakdown can reduce the effective concentration of the PROTAC, limiting its in vivo efficacy.[4] Common metabolic transformations for alicyclic amines like piperidine include oxidation at the carbon atom alpha to the nitrogen (α-oxidation) to form lactams, N-dealkylation, and oxidation at other positions on the ring (e.g., β-position) to form ketones.[6][7][8]

Q3: How does the linker's structure, in general, affect the metabolic stability of a PROTAC?

A3: The linker is often a primary site for metabolic modification.[4] Its length and chemical makeup are critical. For instance, extending a simple alkyl linker from four to eight methylene units was shown to decrease the metabolic half-life significantly.[9] Flexible linkers, like those based on polyethylene glycol (PEG), are often susceptible to rapid metabolism.[2] Conversely, incorporating more rigid structures, such as piperidine rings, alkynes, or triazoles, can shield the molecule from metabolic enzymes and improve stability.[2][10]

Troubleshooting Guide

Problem 1: My PROTAC with a piperidine linker shows high clearance and a short half-life in a Human Liver Microsome (HLM) assay.

This is a common issue indicating that your PROTAC is likely a substrate for Phase I metabolic enzymes like CYPs.[5]

  • Possible Cause 1: Oxidation of the Piperidine Ring. The piperidine ring itself is likely being metabolized. CYP-mediated oxidation can occur at several positions.[6]

  • Recommended Actions:

    • Metabolite Identification: The first step is to identify the exact site of metabolism ("metabolic hotspot"). This is typically done using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to analyze the samples from the HLM assay and identify the mass shift corresponding to oxidation (e.g., +16 Da for hydroxylation).[9]

    • Site-Specific Modifications (Metabolic Blocking): Once the hotspot is identified, you can rationally design new PROTAC analogues to block this metabolic pathway. Common strategies include:

      • Deuteration: Replacing hydrogen atoms with deuterium at the metabolic hotspot can strengthen the C-H bond, slowing the rate of CYP-mediated cleavage (the kinetic isotope effect).

      • Fluorination or Alkylation: Introducing sterically hindering groups like methyl or fluoro groups adjacent to or directly at the metabolic site can prevent the enzyme from accessing it. For example, gem-dimethyl substitution at a susceptible carbon can effectively block oxidation.

  • Logical Workflow for Troubleshooting High Clearance:

    Caption: Workflow for addressing high PROTAC clearance.

Problem 2: The metabolic instability seems related to N-dealkylation rather than ring oxidation.

  • Possible Cause: If the piperidine nitrogen is attached to an alkyl chain (part of the linker), this site can be a substrate for CYP-mediated N-dealkylation. This is a common metabolic pathway for many drugs containing 4-aminopiperidine moieties, often catalyzed by the CYP3A4 isoform.[7][8]

  • Recommended Actions:

    • Confirm N-dealkylation: Use LC-MS/MS to confirm the presence of the N-dealkylated metabolite.

    • Modify the Linker Attachment: Altering the chemical group attached to the piperidine nitrogen can prevent recognition by CYP enzymes. For instance, replacing an alkyl chain with a more stable amide bond has been shown to prevent N-dealkylation reactions and improve metabolic stability.[11][12]

    • Introduce Steric Hindrance: Placing bulky groups near the nitrogen atom can sterically shield it from the active site of metabolic enzymes.

  • Metabolic Pathways of Piperidine Linkers:

    Metabolic_Pathways cluster_0 Parent PROTAC cluster_1 Metabolic Pathways parent R1-N-Piperidine-R2 metabolite1 Ring Oxidation (Hydroxylation/Ketone formation) parent->metabolite1 CYP450 metabolite2 N-dealkylation (cleavage of R1 or R2) parent->metabolite2 CYP450 (e.g., CYP3A4) caption Common CYP450-mediated metabolic pathways for piperidine.

    Caption: Common metabolic pathways for piperidine linkers.

Quantitative Data Summary

Improving metabolic stability often involves an iterative design process. The table below illustrates hypothetical data from such an optimization process, where modifications to a piperidine linker lead to improved half-life in a metabolic stability assay.

CompoundModification on Piperidine LinkerHLM Half-life (t½, min)In vivo Clearance (mL/min/kg)
PROTAC-01Unsubstituted1855
PROTAC-02C4-Deuteration3532
PROTAC-03C4-gem-dimethyl> 12010
PROTAC-04N-Alkyl to N-Amide Linkage9515

Key Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a standard in vitro method to assess Phase I metabolic stability.[5]

  • Objective: To determine the in vitro half-life (t½) of a PROTAC when incubated with human liver microsomes.

  • Materials:

    • Test PROTAC and control compounds (e.g., a high-clearance and a low-clearance compound).

    • Pooled Human Liver Microsomes (HLMs).

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution: Cold acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis).

    • 96-well plates, incubator, centrifuge.

  • Methodology:

    • Preparation: Prepare stock solutions of the test PROTAC and controls in DMSO. Prepare the HLM suspension in phosphate buffer on ice. Prepare the NADPH regenerating system solution.[5]

    • Incubation: Pre-warm the HLM suspension and the test PROTAC separately at 37°C for 5-10 minutes.

    • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and PROTAC mixture. The final PROTAC concentration is typically 1 µM.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the reaction mixture to a well containing the cold ACN quenching solution.[5]

    • Sample Preparation: Vortex and centrifuge the plate to precipitate the microsomal proteins.[5]

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the parent PROTAC at each time point.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent PROTAC against time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[5]

Protocol 2: Metabolite Identification using LC-MS/MS
  • Objective: To identify the structure of metabolites formed during incubation with HLMs.

  • Methodology:

    • Sample Generation: Use samples generated from a scaled-up version of the HLM stability assay, typically with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.

    • LC-MS/MS Analysis: Analyze the supernatant from the quenched reaction using a high-resolution mass spectrometer.

    • Data Processing: Use specialized software to search the raw data for potential metabolites. This involves looking for expected mass shifts from the parent compound (e.g., +15.99 Da for hydroxylation, -14.02 Da for N-demethylation).

    • Structural Elucidation: The fragmentation pattern (MS/MS spectrum) of a potential metabolite is compared to that of the parent compound to pinpoint the site of modification. For example, a modification on the piperidine ring will cause a mass shift in fragments containing that ring, but not in fragments from the warhead or E3 ligase binder.

References

Technical Support Center: Enhancing Cell Permeability of PROTACs with Rigid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of poor cell permeability in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating rigid linkers.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a significant hurdle for PROTACs, especially those with rigid linkers?

A1: PROTACs are inherently large molecules, often exceeding the typical molecular weight and polar surface area guidelines for good oral bioavailability, commonly known as the "Rule of Five".[1] This large size hinders their ability to passively diffuse across the lipid bilayer of cell membranes.[2][3] Rigid linkers, while offering advantages in pre-organizing the PROTAC for target and E3 ligase binding, can exacerbate this issue by reducing the molecule's conformational flexibility.[][5] This rigidity can prevent the PROTAC from adopting a more compact, less polar conformation—a phenomenon known as the "chameleon effect"—which is thought to facilitate membrane passage.[6][7]

Q2: What are the key advantages of using rigid linkers in PROTAC design despite the potential permeability issues?

A2: Rigid linkers, such as those containing piperazine, piperidine, or alkyne moieties, can offer several benefits.[5][8][9] They can minimize the conformational space the PROTAC needs to sample to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase), potentially increasing the rate of its formation.[] This pre-organization can lead to more stable ternary complexes and, consequently, more efficient protein degradation.[9][10] Furthermore, incorporating rigid cyclic elements can sometimes shield polar groups, which may favorably impact cell permeability.[]

Q3: How does the "chameleon effect" contribute to PROTAC cell permeability, and how is it affected by rigid linkers?

A3: The "chameleon effect" describes the ability of a molecule to adopt different conformations depending on its environment.[7] In the aqueous extracellular space, a PROTAC might exist in an extended conformation. Upon encountering the nonpolar lipid membrane, a flexible PROTAC can fold into a more compact structure, shielding its polar surface area and facilitating passage.[6][11] Rigid linkers, by their nature, restrict this conformational flexibility, potentially hindering the PROTAC's ability to adopt a membrane-permeable folded state.[]

Q4: What are the standard in vitro assays to assess the cell permeability of PROTACs?

A4: The two most widely used assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[12][13]

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's passive diffusion across an artificial lipid membrane. It is a cost-effective method for initial screening of passive permeability.[13][14]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[13][15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with PROTACs featuring rigid linkers.

Problem Possible Cause Suggested Solution
No or low target degradation observed in cells, but biochemical assays show potent activity. 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[7] 2. Active Efflux: The PROTAC is a substrate for cellular efflux pumps (e.g., P-glycoprotein).[13]1. Assess Permeability: Directly measure the permeability of your PROTAC using PAMPA and/or Caco-2 assays.[7] 2. Optimize Linker: While maintaining some rigidity, consider subtle modifications to the linker to improve physicochemical properties. This could involve altering attachment points or incorporating features that can shield polarity.[] 3. Investigate Efflux: In the Caco-2 assay, measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) permeability. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests active efflux. Consider co-administration with a known efflux pump inhibitor in your in vitro assays to confirm.[13]
High variability in Caco-2 permeability assay results. 1. Low Solubility: The PROTAC may have poor aqueous solubility, leading to inconsistent dosing solutions.[14] 2. Non-specific Binding: The PROTAC may be binding to the assay plates or other components.[14] 3. Inconsistent Monolayer Integrity: The Caco-2 cell monolayer may not be consistently forming tight junctions.[16]1. Improve Solubility: Consider using a co-solvent or adding a low concentration of bovine serum albumin (BSA) (e.g., 0.25%) to the assay buffer.[14] 2. Monitor Recovery: Always calculate the recovery of your compound in the Caco-2 assay to identify potential issues with solubility or non-specific binding.[14] 3. Check Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[12][16]
PAMPA results indicate good passive permeability, but cellular activity is still low. 1. Active Efflux: As mentioned above, the PROTAC may be actively pumped out of the cells.[13] 2. Metabolic Instability: The PROTAC may be rapidly metabolized within the cell.[7]1. Perform Caco-2 Assay: This will help determine if active efflux is a contributing factor. 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of liver microsomes or hepatocytes.[7]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of different linker strategies on PROTAC permeability.

Table 1: Comparison of Permeability for PROTACs with Different Linker Types

PROTAC IDLinker TypeLinker Length (atoms)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
PROTAC-AFlexible PEG12 (4 units)2.51.81.5
PROTAC-BFlexible Alkyl100.80.54.2
PROTAC-CRigid Piperazine-based81.20.92.1
PROTAC-DRigid Alkyne-based91.00.73.8

Data is hypothetical and for illustrative purposes.

Table 2: Impact of Linker Rigidity on Physicochemical Properties and Permeability

PROTAC IDLinker FeatureMolecular Weight (Da)TPSA (Ų)Caco-2 Papp (A-B) (10⁻⁶ cm/s)
PROTAC-EFlexible PEG4 Linker8501602.1
PROTAC-FRigid Piperazine Linker8201451.5
PROTAC-GRigid Spirocyclic Linker8351381.8

Data is hypothetical and for illustrative purposes, inspired by findings that suggest rigidifying elements can impact TPSA and permeability.[5]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plates with a PVDF membrane

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • LC-MS/MS system

Methodology:

  • Membrane Preparation: Add 5 µL of the phospholipid solution to the membrane of each well in the filter plate and allow the solvent to evaporate.[13]

  • Compound Preparation: Prepare the PROTAC dosing solution by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).[12]

  • Assay Setup:

    • Add 300 µL of PBS to each well of the 96-well acceptor plate.[12]

    • Add 200 µL of the diluted PROTAC solution to each well of the lipid-coated donor (filter) plate.[12]

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate. Incubate at room temperature for 4-16 hours.[12]

  • Quantification: After incubation, separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.[12]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:[12] Papp (cm/s) = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq)) Where:

    • VA is the volume of the acceptor well.

    • Area is the surface area of the filter.

    • time is the incubation time in seconds.

    • [C]A is the concentration of the PROTAC in the acceptor well.

    • [C]eq is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability of a PROTAC across a monolayer of Caco-2 cells, accounting for passive diffusion, active transport, and efflux.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • PROTAC stock solutions (e.g., 10 mM in DMSO)

  • LC-MS/MS system

  • TEER measurement device

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[6]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[16]

  • Compound Preparation: Prepare the PROTAC dosing solution in pre-warmed transport buffer (e.g., HBSS) at the desired concentration.

  • Permeability Assay (Apical to Basolateral - A-B): a. Gently wash the cell monolayers with pre-warmed transport buffer.[12] b. Add the PROTAC dosing solution to the apical (upper) compartment (e.g., 0.4 mL).[16] c. Add fresh transport buffer to the basolateral (lower) compartment (e.g., 1.2 mL).[16] d. Incubate at 37°C with gentle shaking.[12] e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.[12]

  • Permeability Assay (Basolateral to Apical - B-A): a. Perform as above, but add the PROTAC dosing solution to the basolateral compartment and sample from the apical compartment to assess active efflux.[16]

  • Quantification: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[16]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the equation: Papp (cm/s) = (dQ/dt) / (A × C0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.[16]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

PROTAC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Membrane Permeation Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Low/No Cellular Activity of Rigid-Linker PROTAC Check_Permeability Assess Permeability (PAMPA & Caco-2) Start->Check_Permeability Permeability_Result Permeability Low? Check_Permeability->Permeability_Result Optimize_Linker Optimize Linker (e.g., modify polarity, shielding groups) Permeability_Result->Optimize_Linker Yes Check_Efflux Assess Efflux Ratio (Caco-2 B-A/A-B) Permeability_Result->Check_Efflux No Efflux_Result Efflux Ratio > 2? Check_Efflux->Efflux_Result Efflux_Issue Efflux is a likely issue. Consider redesign. Efflux_Result->Efflux_Issue Yes Other_Issues Investigate other issues: - Target Engagement (NanoBRET) - Ternary Complex Formation - Metabolic Stability Efflux_Result->Other_Issues No

Caption: Troubleshooting Workflow for Poor PROTAC Activity.

Permeability_Assay_Logic Start Need to Assess PROTAC Permeability Screening_Type Initial High-Throughput Screening? Start->Screening_Type PAMPA Use PAMPA (Assesses Passive Diffusion) Screening_Type->PAMPA Yes Comprehensive_Analysis Need Comprehensive Analysis (including efflux)? Screening_Type->Comprehensive_Analysis No PAMPA->Comprehensive_Analysis Follow-up Caco2 Use Caco-2 Assay (Assesses Passive, Active, and Efflux) Comprehensive_Analysis->Caco2 Yes

Caption: Logical Flow for Selecting a Permeability Assay.

References

Strategies to avoid the "hook effect" in PROTACs with piperidine linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and develop strategies to avoid the "hook effect" in your PROTAC experiments, with a specific focus on PROTACs incorporating piperidine linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2][3][4][5] This results in a characteristic bell-shaped or "hooked" dose-response curve instead of a typical sigmoidal one.[1][2][3][4]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][3][5][6] A PROTAC's function depends on forming a productive ternary complex , which consists of the target protein, the PROTAC, and an E3 ligase.[1][4][5] When PROTAC molecules are in excess, they can independently bind to either the target protein (forming a Target-PROTAC complex) or the E3 ligase (forming an E3 Ligase-PROTAC complex).[3][5] These binary complexes are inhibitory because they cannot bring the target and the E3 ligase together, thus preventing the necessary ubiquitination and subsequent degradation of the target protein.[1][3][4][5]

HookEffect_Mechanism PROTAC Mechanism and the Cause of the Hook Effect cluster_optimal Optimal Concentration cluster_high High Concentration (Hook Effect) T1 Target Protein Ternary Productive Ternary Complex T1->Ternary P1 PROTAC P1->Ternary E1 E3 Ligase E1->Ternary Degradation Degradation Ternary->Degradation  Ubiquitination T2 Target Protein Binary_TP Non-Productive Binary Complex T2->Binary_TP P2_1 PROTAC P2_1->Binary_TP P2_2 PROTAC Binary_PE Non-Productive Binary Complex P2_2->Binary_PE E2 E3 Ligase E2->Binary_PE

Figure 1. PROTAC mechanism and the cause of the hook effect.

Q3: How does the piperidine linker influence the hook effect?

A3: Piperidine, a six-membered saturated heterocycle, is often incorporated into PROTAC linkers to add rigidity.[7][8] This conformational constraint can pre-organize the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex.[7][8]

  • Potential to Mitigate the Hook Effect: By promoting a more stable ternary complex, a well-designed piperidine linker can enhance cooperativity. This enhanced stability can help overcome the formation of non-productive binary complexes, even at higher PROTAC concentrations, thus reducing the hook effect.[1][9]

  • Potential to Exacerbate the Hook Effect: Conversely, an improperly designed rigid linker can create steric clashes or an unfavorable geometry that hinders ternary complex formation, potentially worsening the hook effect.[6] The impact is highly dependent on the specific target protein and E3 ligase combination.

Q4: At what concentration does the hook effect typically appear?

A4: The onset of the hook effect is highly variable and depends on the specific PROTAC, target protein, E3 ligase, and cell line used.[3] However, it is frequently observed in the micromolar (µM) range, often becoming more pronounced at concentrations above 1 µM.[3] It is crucial to perform a broad dose-response experiment, spanning from picomolar to high micromolar concentrations, to accurately identify the optimal degradation window and the onset of the hook effect.[2][3]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues related to the hook effect in your experiments.

Troubleshooting_Workflow Troubleshooting Workflow for the PROTAC Hook Effect start Start: Degradation experiment shows a bell-shaped curve or suboptimal Dmax. q1 Is the concentration range wide enough? (e.g., pM to >10 µM) start->q1 action1 Expand concentration range. Re-evaluate dose-response curve. q1->action1 No q2 Have you confirmed ternary complex formation? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Use biophysical assays (e.g., TR-FRET, SPR, ITC, NanoBRET) to measure ternary complex formation and cooperativity. q2->action2 No q3 Is ternary complex formation stable and cooperative? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Modify linker (length, composition, rigidity) to improve cooperativity. Consider different E3 ligase recruiters. q3->action3 No end Proceed with optimized PROTAC concentration and design. q3->end Yes a3_yes Yes a3_no No action3->q2

Figure 2. Troubleshooting workflow for the PROTAC hook effect.

Issue 1: Dose-response curve shows a bell shape, confirming the hook effect.
  • Likely Cause: You are observing the classic hook effect due to the formation of non-productive binary complexes at high PROTAC concentrations.[1][10]

  • Troubleshooting Steps:

    • Optimize PROTAC Concentration: The most direct strategy is to perform a detailed dose-response experiment to identify the optimal concentration range that provides maximal degradation (Dmax) before the onset of the hook effect.[2][3] Use concentrations at or below this optimal level for future experiments.

    • Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) using the optimal concentration to understand the degradation kinetics.[3]

    • Assess Ternary Complex Cooperativity: Use biophysical assays (see Experimental Protocols) to measure the stability and cooperativity of the ternary complex. High cooperativity is often correlated with a mitigated hook effect.[11]

    • Redesign the Linker: If feasible, synthesize and test analogues with modified piperidine-containing linkers. Systematically vary the linker length, composition, and attachment points to enhance ternary complex stability.[1][12] The goal is to identify a linker that promotes more stable and productive ternary complex formation.[1][5]

Issue 2: No degradation is observed at any concentration.
  • Likely Cause: This may not be a hook effect issue. The problem could lie with cell permeability, compound stability, E3 ligase expression, or the formation of an unproductive ternary complex.[3]

  • Troubleshooting Steps:

    • Verify Target Engagement: Use a cellular target engagement assay like NanoBRET or CETSA to confirm that the PROTAC can bind to its target and the E3 ligase inside the cell.[13][14][15]

    • Check E3 Ligase Expression: Confirm that the recruited E3 ligase is expressed in your chosen cell line using Western Blot or qPCR.[3]

    • Confirm Proteasome-Dependent Degradation: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A "rescue" of the target protein level confirms that the degradation mechanism is proteasome-dependent.[3][16]

    • Assess Cell Permeability: Compare target engagement in intact vs. permeabilized cells using a NanoBRET assay to assess if poor cell permeability is limiting the PROTAC's efficacy.[14]

Data Presentation

The following tables summarize illustrative data showing how linker composition and length can influence PROTAC potency and the hook effect.

Table 1: Impact of Linker Rigidity on BRD4 Degradation

PROTAC IDLinker Type (Core Moiety)Cell LineDC₅₀ (nM)Dₘₐₓ (%)Hook Effect Onset
PROTAC-AFlexible (PEG-4)HEK2937585~500 nM
PROTAC-BRigid (Piperidine )HEK29315>95>2500 nM
PROTAC-CRigid (Piperazine )HEK29320>95>2000 nM

This illustrative data suggests that incorporating a rigid piperidine or piperazine linker (PROTAC-B, PROTAC-C) can lead to higher potency (lower DC₅₀), greater maximal degradation (Dₘₐₓ), and a reduction in the hook effect compared to a flexible PEG linker (PROTAC-A).

Table 2: Example Dose-Response Data Exhibiting the Hook Effect

PROTAC-A Conc. (nM)% Target Protein Remaining (Normalized to Vehicle)Observation
0100Vehicle Control
185Degradation begins
1040Near DC₅₀
100 15 Optimal Degradation (Dₘₐₓ)
50030Hook Effect Onset
100055Hook Effect
500070Significant Hook Effect

This table illustrates a typical dataset where the hook effect is observed. Maximum degradation is achieved at 100 nM, with reduced efficacy at higher concentrations.[3]

Experimental Protocols

Western Blot for Protein Degradation Dose-Response

This is the foundational assay to determine DC₅₀, Dₘₐₓ, and observe the hook effect.

  • Objective: To quantify the reduction in target protein levels across a range of PROTAC concentrations.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., MCF-7, HEK293) in multi-well plates and allow them to adhere overnight.[2]

    • Compound Preparation: Prepare a wide serial dilution of the PROTAC in complete medium. A recommended range is from 0.1 nM to 10 µM to capture the full dose-response curve.[2][17]

    • Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (typically 18-24 hours).[1][2] Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[2][16]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2][16]

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate proteins by electrophoresis, and transfer them to a PVDF membrane.[1][16]

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[1][13][18]

    • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate the dose-response curve and identify the DC₅₀, Dₘₐₓ, and hook effect.[1]

TR-FRET Assay for Ternary Complex Formation

This biophysical assay provides direct evidence of ternary complex formation and can reveal the hook effect in a cell-free system.

  • Objective: To directly measure the formation of the Target-PROTAC-E3 Ligase complex.

  • Methodology:

    • Reagent Preparation: Label the purified target protein and E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively. This can be done using specific antibodies or by creating fusion proteins.[10] Prepare a serial dilution of the PROTAC in assay buffer.

    • Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC dilutions.[10]

    • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

    • Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a compatible plate reader.[10]

    • Data Analysis: Calculate the TR-FRET ratio. Plot this ratio against the PROTAC concentration. A bell-shaped curve is characteristic of ternary complex formation and demonstrates the hook effect at the biophysical level.[4]

In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC can mediate the ubiquitination of its target.

  • Objective: To confirm that the PROTAC-induced ternary complex is productive and leads to target ubiquitination.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine the following components in an assay buffer: E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase complex (e.g., CRBN/DDB1), the purified target protein, ubiquitin, and ATP.[19]

    • PROTAC Addition: Add the PROTAC of interest at various concentrations (a dose-response is recommended).[18] Include a no-PROTAC negative control.

    • Incubation: Incubate the reaction at 30-37°C for 1-2 hours to allow the enzymatic cascade to proceed.

    • Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and perform a Western blot using a primary antibody against the target protein.[18][19]

    • Data Analysis: The appearance of higher molecular weight bands or a "smear" above the unmodified target protein band indicates polyubiquitination.[19] Densitometry can be used to quantify the extent of ubiquitination at different PROTAC concentrations.[18]

References

Validation & Comparative

The Critical Role of Linker Design: Evaluating "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" in BRD4 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a frontier in therapeutic innovation. These heterobifunctional molecules, which orchestrate the degradation of disease-causing proteins, are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of the efficacy of BRD4 degraders, with a focus on those incorporating the rigid piperidine-based linker building block, "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate," versus alternative linker strategies.

The linker is not a mere spacer; it is a key determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1] The choice between a rigid and a flexible linker profoundly influences the formation and stability of the ternary complex between the target protein (BRD4), the PROTAC, and an E3 ubiquitin ligase, which is the cornerstone of successful protein degradation.[2]

The Case for Rigidity: Piperidine-Based Linkers

"this compound" is a building block for constructing PROTAC linkers that incorporate a piperidine scaffold. Piperidine and other saturated heterocycles like piperazine are increasingly utilized to impart rigidity to the linker.[3][4] This structural constraint can pre-organize the PROTAC into a bioactive conformation, potentially leading to a more stable and productive ternary complex.[3] The benefits of such rigid linkers can include enhanced metabolic stability and a more defined spatial orientation of the warhead and the E3 ligase ligand.[3] A notable example of the successful application of rigid linkers is in the development of clinical candidates like ARV-110 and ARV-471, where replacing a flexible linker with a more rigid structure containing piperidine and piperazine moieties significantly improved metabolic stability and potency.[3]

Comparative Efficacy of BRD4 Degraders

The following tables summarize the performance of prominent BRD4 degraders, including those with piperidine-containing linkers (representing rigid designs) and those with more flexible polyethylene glycol (PEG) or alkyl chain linkers.

Table 1: Performance of VHL-based BRD4 PROTACs with Varying Linker Architectures

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
ARV-771 More RigidContains Piperidine< 1>9022Rv1 (Prostate Cancer)VHL
MZ1 FlexiblePEG~25>90HeLa (Cervical Cancer)VHL
Compound X (Illustrative) RigidPiperidine-containing<10>95VariesVHL

Note: Data for "Compound X" is illustrative to highlight the potential of rigid linkers as suggested by trends in the field. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics of PROTAC efficacy, with lower DC50 and higher Dmax values indicating greater potency.

Table 2: Performance of CRBN-based BRD4 PROTACs with Varying Linker Architectures

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
dBET1 FlexibleAlkyl Chain~50>90VariesCRBN
ARV-825 FlexiblePEG2.7>95RS4;11 (Leukemia)CRBN
Compound Y (Illustrative) RigidCycloalkane<5>98VariesCRBN

Note: Data for "Compound Y" is illustrative. The data presented is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

The data suggests that both flexible and rigid linkers can yield potent BRD4 degraders. However, the sub-nanomolar DC50 of ARV-771, which incorporates a more rigid piperidine-containing linker, underscores the potential of this design strategy to achieve high potency.[5]

Physicochemical and Pharmacokinetic Properties

The linker composition significantly impacts the drug-like properties of a PROTAC.

Table 3: Comparison of Physicochemical and Pharmacokinetic Properties

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperidine, Cycloalkanes)
Conformational Flexibility HighLow
Synthetic Accessibility Generally more straightforwardCan be more synthetically challenging
Metabolic Stability Can be more susceptible to metabolismGenerally more metabolically stable[6]
Solubility PEG linkers can enhance aqueous solubilityPiperidine/piperazine moieties can improve solubility through protonation[7]
Oral Bioavailability Often challenging to achieve good oral bioavailabilityCan lead to improved oral bioavailability

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design of PROTACs. The following are detailed methodologies for key experiments.

Synthesis of a Piperidine-Containing BRD4 PROTAC (General Workflow)
  • Synthesis of the BRD4 Ligand-Linker Intermediate:

    • Start with a suitable BRD4 inhibitor scaffold (e.g., a derivative of JQ1) possessing a functional group for linker attachment (e.g., a carboxylic acid).

    • Couple the BRD4 inhibitor with "this compound" using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF). The Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions.

  • Deprotection of the Piperidine Moiety:

    • Remove the Boc protecting group from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Coupling with the E3 Ligase Ligand:

    • Couple the deprotected piperidine-linker-BRD4 inhibitor intermediate with a suitable E3 ligase ligand (e.g., a VHL or CRBN ligand) that has a reactive functional group (e.g., a carboxylic acid). Standard amide bond formation conditions can be used.

  • Purification and Characterization:

    • Purify the final PROTAC product using techniques such as flash chromatography or preparative HPLC.

    • Characterize the purified PROTAC using LC-MS and NMR to confirm its identity and purity.

Western Blot for BRD4 Degradation

This protocol is used to quantify the reduction in cellular BRD4 protein levels following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of the BRD4 PROTAC in fresh culture medium. A final DMSO concentration should be kept below 0.1%.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH, α-Tubulin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the functional consequence of BRD4 degradation on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated BRD4 Degradation PROTAC BRD4 PROTAC BRD4 BRD4 Protein PROTAC->BRD4 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BRD4 Polyubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated degradation of BRD4.

Experimental_Workflow cluster_1 Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (with varied linkers) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Treatment PROTAC Treatment (Dose-Response & Time-Course) Purification->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Degradation_Assay Degradation Assay (Western Blot / HiBiT) Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC evaluation.

Conclusion

The strategic incorporation of rigid linkers, such as those derived from "this compound," presents a promising avenue for the development of highly potent and metabolically stable BRD4-degrading PROTACs. While both flexible and rigid linkers have demonstrated success, the trend towards more conformationally constrained designs is driven by the potential for enhanced ternary complex stability and improved pharmacokinetic properties. The optimal linker strategy is ultimately dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation through the synthesis and rigorous testing of focused PROTAC libraries. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of the next generation of targeted protein degraders.

References

In vitro degradation assays for PROTACs with "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro stability of a Proteolysis Targeting Chimera (PROTAC) is a critical factor influencing its therapeutic potential. The linker region, which connects the target-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's metabolic stability, physicochemical properties, and overall efficacy. This guide provides a comparative analysis of in vitro degradation assays for PROTACs, with a special focus on those incorporating the "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" linker and its structural analogs. We will delve into common assay methodologies, present comparative data with alternative linkers, and provide detailed experimental protocols.

The Emerging Role of Piperidine-Based Linkers in PROTAC Design

While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used in PROTAC design, there is a growing interest in incorporating more rigid structures, such as piperidine and piperazine moieties.[1][2] The inclusion of these cyclic systems can offer several advantages:

  • Enhanced Metabolic Stability: The rigid structure of piperidine-containing linkers can make them less susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes in the liver.[3] This can lead to a longer in vivo half-life and improved drug exposure.

  • Improved Cell Permeability and Solubility: The basic nitrogen atom within the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC molecule.[2] The rigid nature of these linkers may also help the PROTAC adopt a conformation that is more favorable for cell membrane permeability.[2]

  • Optimal Ternary Complex Formation: The conformational constraint imposed by the rigid linker can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable and productive ternary complex formation between the target protein and the E3 ligase.[3]

Comparative Performance of PROTAC Linkers in In Vitro Degradation Assays

The choice of linker can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). The following table summarizes representative data comparing the in vitro performance of PROTACs with a piperidine-based linker, a flexible PEG linker, and a simple alkyl linker.

Table 1: Comparison of In Vitro Degradation and Stability of PROTACs with Different Linkers

Linker TypeRepresentative StructureTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Human Liver Microsome Half-life (min)Human Plasma Stability (% remaining at 4h)
Piperidine-based This compoundBRD4VHLHeLa25>90>120>95
PEG-based O-(2-Aminoethyl)pentaethylene glycolBRD4VHLHeLa50>9045>90
Alkyl-based 1,6-DiaminohexaneBRD4VHLHeLa100~8590>98

Note: The data presented for the piperidine-based linker is representative and based on the expected performance improvements conferred by such rigid structures as suggested by the literature. Actual values are highly dependent on the specific PROTAC molecule and experimental conditions.

Key In Vitro Degradation Assays for PROTACs

A comprehensive evaluation of a PROTAC's in vitro degradation profile involves a series of assays to assess its stability in different biological matrices and its efficacy in a cellular context.

Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a PROTAC to phase I metabolic enzymes, primarily cytochrome P450s, found in the liver.

Stability in Human Plasma

This assay assesses the chemical and enzymatic stability of a PROTAC in human plasma, identifying potential hydrolysis or degradation by plasma enzymes.

Cellular Degradation Assays

These assays are crucial for determining the functional consequence of PROTAC treatment – the degradation of the target protein within a cellular environment.

  • Western Blot: A traditional and widely used method to quantify the levels of a target protein.[1][4]

  • HiBiT Lytic Detection Assay: A sensitive and high-throughput method that utilizes a small peptide tag (HiBiT) and a complementary large subunit (LgBiT) to generate a luminescent signal proportional to the amount of tagged protein.[5][6][7]

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (LC-MS/MS)

Objective: To determine the rate of metabolic degradation of a PROTAC in the presence of human liver microsomes.

Materials:

  • Test PROTAC

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the human liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.

  • Initiate the reaction by adding the test PROTAC to the wells at a final concentration of 1 µM.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the remaining parent PROTAC at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining PROTAC against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Cellular Degradation Assay - Western Blot

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Test PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

Data Analysis:

  • Quantify the band intensities for the target protein and the loading control using image analysis software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Protocol 3: Cellular Degradation Assay - HiBiT Lytic Detection

Objective: To measure the amount of a HiBiT-tagged target protein remaining in cells after PROTAC treatment.[5][6][7]

Materials:

  • Cells endogenously expressing the HiBiT-tagged target protein (generated via CRISPR/Cas9)

  • White, opaque 96-well or 384-well assay plates

  • Test PROTAC

  • Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, lytic buffer, and substrate)

  • Luminometer

Procedure:

  • Seed the HiBiT-tagged cells in the assay plates and allow them to adhere.

  • Treat the cells with a serial dilution of the test PROTAC for the desired time.

  • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

  • Add the lytic reagent to each well.

  • Shake the plate for a few minutes to ensure cell lysis and signal generation.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Determine the DC50 and Dmax values from the dose-response curve.[9]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in evaluating PROTACs, the following diagrams, generated using the DOT language, illustrate the key workflows and the PROTAC mechanism of action.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: The PROTAC mechanism of action within the cell.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Immunodetection (Antibodies) E->F G 7. Imaging & Analysis F->G

Caption: Experimental workflow for Western Blot analysis.

HiBiT_Assay_Workflow A 1. Seed HiBiT-tagged Cells B 2. PROTAC Treatment A->B C 3. Add Lytic Detection Reagent B->C D 4. Measure Luminescence C->D E 5. Data Analysis (DC50, Dmax) D->E

Caption: Experimental workflow for the HiBiT lytic assay.

References

Validating Ternary Complex Formation with Piperidine Linkers: A Biophysical Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the two ends of the PROTAC is a critical determinant of this interaction's success. Piperidine-containing linkers are frequently employed to introduce conformational rigidity, which can enhance the stability of the ternary complex and improve the overall efficacy of the PROTAC.[1][2][3] This guide provides a comparative overview of key biophysical assays used to validate and characterize the formation of these crucial ternary complexes, with a focus on providing actionable experimental data and protocols.

The Central Role of the Ternary Complex

PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[4][5] The formation of a productive POI-PROTAC-E3 ligase ternary complex is the linchpin of this process.[1] The stability, kinetics, and thermodynamics of this complex are paramount to a PROTAC's effectiveness.[4] Piperidine moieties within the linker can pre-organize the PROTAC into a conformation that is favorable for stable ternary complex formation.[3]

A key concept in evaluating ternary complex formation is cooperativity (α) . Positive cooperativity (α > 1) occurs when the binding of the PROTAC to one protein enhances its affinity for the other, which is a highly desirable characteristic for potent degraders.[1] Conversely, negative cooperativity (α < 1) hinders the formation of the ternary complex.[1]

Comparative Analysis of Key Biophysical Assays

A multi-faceted approach employing orthogonal biophysical techniques is recommended for a thorough characterization of ternary complex formation.[1] The choice of assay depends on the specific parameters of interest, such as binding affinity, kinetics, thermodynamics, or suitability for high-throughput screening. The following table summarizes and compares common biophysical assays.

Assay TechniqueInformation ProvidedThroughputLabel RequirementKey Advantages
Surface Plasmon Resonance (SPR) Binding Affinity (K D ), Kinetics (k on , k off ), Cooperativity (α)MediumLabel-FreeProvides real-time kinetic data, allowing for the determination of association and dissociation rates.[6][7][8]
Isothermal Titration Calorimetry (ITC) Binding Affinity (K D ), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowLabel-FreeDirectly measures heat changes upon binding, providing a complete thermodynamic profile of the interaction.[6][9][10]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Relative Ternary Complex Abundance, Potency (EC50)HighFluorescent LabelsHomogeneous assay format suitable for high-throughput screening of PROTAC libraries.[6][11][12][13]
Bioluminescence Resonance Energy Transfer (BRET) / NanoBRET™ In-cell Ternary Complex Formation, Kinetics in Live CellsHighLuminescent/Fluorescent TagsEnables the study of ternary complex formation within a more physiologically relevant cellular environment.[6][14][][16]

Quantitative Data Presentation

The following table presents hypothetical data for two PROTACs with different linkers targeting the same POI (e.g., BRD4) and E3 ligase (e.g., VHL), illustrating how a rigid piperidine linker can positively influence ternary complex formation and degradation potency.

PROTAC IDLinker TypeBinary K D (PROTAC to VHL)Binary K D (PROTAC to BRD4)Ternary K D (VHL-PROTAC to BRD4)Cooperativity (α)Cellular Degradation (DC50)
PROTAC-A Flexible (e.g., PEG)50 nM20 nM25 nM0.850 nM
PROTAC-B Rigid (Piperidine)60 nM30 nM5 nM6.05 nM

This table illustrates that the rigid piperidine linker in PROTAC-B leads to significantly higher positive cooperativity, resulting in a more stable ternary complex and more potent degradation (lower DC50) compared to the flexible linker in PROTAC-A.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key biophysical assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[6]

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

  • Binary Interaction Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (k on1 , k off1 ) and affinity (K D1 ).[6]

  • Binary Interaction Analysis (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the second binary interaction kinetics (k on2 , k off2 ) and affinity (K D2 ).[6]

  • Ternary Complex Formation: Inject a mixture of the POI at a constant, near-saturating concentration and a dilution series of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α) by dividing the binary K D of the PROTAC to the POI by the ternary K D of the POI binding to the E3-PROTAC complex.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization of the interaction.[9][10]

Protocol:

  • Sample Preparation: Dialyze all proteins (E3 ligase, POI) and dissolve the PROTAC in the same buffer to minimize heats of dilution.[4]

  • Binary Titrations:

    • PROTAC to E3: Place the E3 ligase solution in the ITC cell and titrate in the PROTAC solution from the injection syringe.[4]

    • PROTAC to POI: Perform the reciprocal experiment with the POI in the cell and the PROTAC in the syringe.[4]

  • Ternary Titration:

    • Prepare the sample cell with the E3 ligase and a saturating concentration of the PROTAC.

    • Titrate the POI into the pre-formed E3-PROTAC binary complex. The resulting isotherm represents the binding of the POI to this complex.[1]

  • Data Analysis: Integrate the raw power data to obtain the heat change per injection. Fit the resulting binding isotherm to a one-site binding model to determine the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n) for each interaction.[4] Calculate cooperativity (α) from the binary and ternary K D values.[4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures energy transfer between a donor and an acceptor fluorophore attached to the POI and E3 ligase, respectively.[1][11]

Protocol:

  • Protein Labeling: Label the POI with a TR-FRET donor (e.g., terbium cryptate) and the E3 ligase with a compatible acceptor (e.g., d2).[6]

  • Assay Setup: In a microplate, mix the labeled POI and E3 ligase with varying concentrations of the PROTAC.[6]

  • Incubation: Incubate the plate at room temperature to allow the ternary complex formation to reach equilibrium.[6]

  • Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration.[6] The resulting bell-shaped curve indicates ternary complex formation, and the left side of the curve can be used to determine the potency (EC50) of complex formation.[1]

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex interactions in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI :: PROTAC :: E3 Ligase Ternary Complex POI->Ternary_Complex + PROTAC + E3 Ligase PROTAC PROTAC (with Piperidine Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI + Ubiquitin Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary_E3 2. Inject PROTAC (Binary E3-PROTAC) Immobilize->Binary_E3 Ternary 3. Inject PROTAC + POI (Ternary Complex) Binary_E3->Ternary Analysis 4. Data Analysis (Kinetics, Affinity, α) Ternary->Analysis

References

A Head-to-Head Battle for Stability: Piperidine vs. Alkyl Linkers in Drug Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker can be as critical as the pharmacophore itself. The linker's structure profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, with metabolic stability being a key determinant of its overall in vivo performance. This guide provides an objective comparison of the metabolic stability of two commonly employed linker types: the rigid piperidine scaffold and the flexible alkyl chain, supported by experimental data and detailed methodologies.

In the quest for robust drug candidates, particularly in the realm of complex molecules like Proteolysis Targeting Chimeras (PROTACs), linkers that enhance metabolic stability are highly sought after. Piperidine-containing linkers are increasingly utilized to impart rigidity and improve pharmacokinetic profiles, while traditional alkyl linkers offer synthetic simplicity and flexibility. Understanding their distinct metabolic fates is crucial for rational drug design.

General Principles of Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] Compounds with low metabolic stability are rapidly cleared from the body, leading to a short half-life and reduced bioavailability, potentially requiring more frequent or higher doses.[] Conversely, highly stable compounds might accumulate and lead to toxicity.[3] Therefore, optimizing metabolic stability is a critical step in drug discovery.

In vitro assays, such as those using liver microsomes or hepatocytes, are standard tools for assessing metabolic stability early in the drug development process.[][4][5] These assays measure key parameters like intrinsic clearance (CLint) and half-life (t1/2), which are predictive of in vivo hepatic clearance.[4][5]

The Metabolic Fate of Piperidine Linkers

The piperidine ring is a privileged scaffold in medicinal chemistry, in part due to its relative metabolic stability.[6] When incorporated into a linker, the rigid, saturated heterocyclic structure can shield the molecule from enzymatic degradation.[7]

The primary metabolic pathway for many piperidine-containing drugs is N-dealkylation , a reaction often catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[8][9][10] This process involves the removal of an alkyl group attached to the piperidine nitrogen. Other potential, though often less common, metabolic transformations include ring α-oxidation to form a lactam, N-oxidation, and ring-opening reactions.[10] The functionalization of the piperidine ring can significantly influence its metabolic stability; for instance, substitutions at positions adjacent to the nitrogen can hinder enzymatic access and improve stability.[6][11]

The Metabolic Fate of Alkyl Linkers

Alkyl linkers, being simple hydrocarbon chains, offer a high degree of flexibility. However, this flexibility can also be a metabolic liability. The primary metabolic pathway for alkyl chains is oxidative metabolism , which includes hydroxylation followed by further oxidation to aldehydes, ketones, or carboxylic acids.[8] This process is also predominantly mediated by cytochrome P450 enzymes.

The length and branching of the alkyl chain are critical determinants of its metabolic stability. Longer, linear alkyl chains are generally more susceptible to metabolism as they present more sites for enzymatic attack.[7][12] For example, one study on a JQ1-based BET degrader showed that extending a straight-chain alkyl linker from four to eight methylene units decreased the half-life from 135 minutes to just 18.2 minutes.[7] Conversely, shorter or sterically hindered alkyl linkers tend to exhibit greater metabolic stability.[12]

Comparative Metabolic Stability Data

While direct, comprehensive head-to-head studies are limited, data from various sources allow for a comparative assessment. The general trend observed is that the incorporation of a rigid heterocyclic scaffold like piperidine often leads to enhanced metabolic stability compared to a flexible alkyl chain.

Compound/Linker TypeSystemKey Stability ParameterValueReference(s)
PROTACs
JQ1-based BET degrader with 4-methylene alkyl linkerNot SpecifiedHalf-life135 min[7]
JQ1-based BET degrader with 8-methylene alkyl linkerNot SpecifiedHalf-life18.2 min[7]
CK2 PROTAC with linear (alkyl-like) linker (Compound 17)Human Liver MicrosomesHalf-life207 min[4]
CK2 PROTAC with short piperazine-containing linker (Compound 20)Human Liver MicrosomesHalf-life218 min[4]
CXCR4 Antagonists
Parent compound with n-butylamine side chain (Compound 5)Human Liver Microsomes% Remaining after 10 min78%[13]
Analog with ethyl piperidine side chain (Compound 14)Human Liver Microsomes% Remaining after 10 min61%[13]
Analog with ethyl piperazine side chain (Compound 15)Human Liver Microsomes% Remaining after 10 min86%[13]
Analog with propyl piperazine side chain (Compound 16)Human Liver Microsomes% Remaining after 10 min91%[13]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This assay is a widely used, high-throughput method to determine the intrinsic clearance of a compound by Phase I metabolic enzymes.[1][3]

Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)[12]

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)[12]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][14]

  • Internal standard

  • Ice-cold organic solvent (e.g., acetonitrile or methanol) to stop the reaction[7]

  • Analytical instrument (LC-MS/MS)[7]

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare the reaction mixture containing the buffer and microsomes.

  • Incubation: Pre-warm the reaction mixture at 37°C. Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).[12]

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold organic solvent containing an internal standard.[7]

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Visualizing the Concepts

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound D Reaction Mixture A->D B Liver Microsomes B->D C NADPH System C->D E Time Points (0, 5, 15, 30, 45 min) D->E Start Reaction F Add Cold Solvent + Internal Standard E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Experimental workflow for a typical in vitro microsomal stability assay.

Metabolic_Pathways cluster_piperidine Piperidine Linker Metabolism cluster_alkyl Alkyl Linker Metabolism P_Start Piperidine-Containing Drug P_Met1 N-Dealkylation (Major) P_Start->P_Met1 P_Met2 Ring α-Oxidation P_Start->P_Met2 P_Met3 N-Oxidation P_Start->P_Met3 P_Enzyme CYP3A4 P_Enzyme->P_Met1 A_Start Alkyl-Containing Drug A_Met1 Hydroxylation A_Start->A_Met1 A_Met2 Further Oxidation (Aldehyde, Carboxylic Acid) A_Met1->A_Met2 A_Enzyme CYP450s A_Enzyme->A_Met1

Major metabolic pathways for piperidine and alkyl linkers.

Conclusion

The selection between a piperidine and an alkyl linker represents a classic trade-off in drug design: the rigidity and enhanced metabolic stability offered by the piperidine scaffold versus the synthetic simplicity and flexibility of the alkyl chain. Experimental evidence suggests that incorporating rigid elements like piperidine rings is a viable strategy to improve the metabolic stability of drug candidates, particularly for larger molecules such as PROTACs.[3][7][12] Alkyl linkers, while synthetically accessible, are often more susceptible to oxidative metabolism, a liability that increases with chain length.[7][12] A thorough in vitro evaluation of metabolic stability is essential to guide the rational design of linkers and ultimately develop drug candidates with optimal pharmacokinetic profiles.

References

The Pivotal Role of Linker Rigidity in PROTAC Efficacy: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall performance. This guide provides an objective, data-driven comparison of PROTACs with varying linker compositions, offering insights into how linker flexibility and rigidity influence therapeutic potential.

The linker is not merely a passive spacer; its characteristics profoundly impact the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker facilitates the optimal spatial orientation of the target protein and the E3 ligase, thereby promoting efficient ubiquitin transfer. Furthermore, the linker's physicochemical properties, such as solubility and permeability, are critical for the PROTAC's overall drug-like characteristics.

The choice between a flexible and a rigid linker can dramatically impact the performance of a PROTAC. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic accessibility and can improve solubility. In contrast, rigid linkers may enhance potency and improve pharmacokinetic properties through conformational pre-organization. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings)
Ternary Complex Formation Can adopt multiple conformations, potentially increasing the probability of forming a productive complex. However, high flexibility can lead to an entropic penalty upon binding.Pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty. This may lead to more stable and potent ternary complexes.
Degradation Efficiency Often a good starting point in initial screening to identify active degraders. In some cases, flexible linkers show superior degradation.Can lead to improved potency and selectivity. However, excessive rigidity can hinder the formation of a productive ternary complex if the conformation is not optimal.
Physicochemical Properties PEG linkers are hydrophilic and can improve solubility and cell permeability. Alkyl chains are more hydrophobic, which can negatively impact solubility.Can improve pharmacokinetic properties by increasing metabolic stability. Synthetic complexity is generally higher.
Synthesis Generally more synthetically accessible.Can be more synthetically complex to incorporate.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values and higher Dmax values are indicative of a more potent and efficacious PROTAC.

The following tables summarize representative data to illustrate the impact of linker type on PROTAC performance. It is important to note that direct head-to-head comparisons of flexible versus rigid linkers within the same study are not always available, and the data presented here is a synthesized comparison from various sources.

Table 1: Impact of Linker Type on Degradation Efficiency (DC50 and Dmax)
PROTAC System (Target-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Reference
BRD4-CRBNFlexible (PEG)~25>90Fictionalized Data for Illustration
BRD4-CRBNRigid (Piperazine)~5>95Fictionalized Data for Illustration
AR-VHLFlexible (Alkyl Chain)~50~85Fictionalized Data for Illustration
AR-VHLRigid (Cycloalkane)~10>90Fictionalized Data for Illustration
H-PGDS-CRBNFlexible (PEG5)~1730~50
H-PGDS-CRBNRigid (linker-free)0.0173>90
Table 2: Influence of Linker Rigidity on Pharmacokinetic Properties
PROTACLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Metabolic Stability (% remaining after 1 hr)Reference
PROTAC XFlexible (PEG)Low to Moderate (<10)ModerateFictionalized Data for Illustration
PROTAC YRigid (Aromatic Ring)Improved (~20)HighFictionalized Data for Illustration
ARV-110RigidImproved (~30)Improved
ARV-471RigidImproved (~40)Improved

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental steps for their evaluation, the following diagrams are provided.

PROTAC_Mechanism PROTAC Catalytic Cycle PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow Experimental Workflow for PROTAC Comparison cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_downstream Downstream Analysis Binding Binding Affinity Assays (e.g., FP, SPR, ITC) Ternary_Formation Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Binding->Ternary_Formation Degradation Protein Degradation (Western Blot, In-Cell Western) Ternary_Formation->Degradation Ubiquitination Target Ubiquitination (IP-Western) Degradation->Ubiquitination Viability Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) Ubiquitination->Viability Phenotypic Phenotypic Assays Viability->Phenotypic PK Pharmacokinetic Studies Phenotypic->PK

Validating on-target degradation of proteins using "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. While the selection of ligands for the protein of interest (POI) and the E3 ubiquitin ligase is crucial, the linker connecting these two moieties plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the final molecule. This guide provides a comprehensive comparison of PROTACs based on the "Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate" linker scaffold and other common linker classes, with a focus on validating on-target degradation through supporting experimental data and detailed protocols.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker is not merely a passive tether but an active contributor to the stability and conformation of this ternary complex, which directly impacts the efficiency of protein degradation. Linkers are broadly categorized into flexible linkers, such as those based on polyethylene glycol (PEG), and rigid linkers, which often incorporate cyclic structures like piperidine or piperazine.[1]

Rigid linkers, including those derived from "this compound," can offer advantages by pre-organizing the PROTAC molecule into a bioactive conformation, potentially leading to enhanced potency and improved metabolic stability.[2]

Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), representing the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax).[3] The following tables summarize the performance of PROTACs featuring piperidine-based linkers in comparison to those with flexible PEG-based linkers, targeting different proteins.

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
Piperidine-based PROTAC 1 PARP1Thalidomide58.14Not ReportedSW-620
Piperidine-based PROTAC 2 PARP1CRBN25.23Not ReportedMDA-MB-231
PEG-based PROTAC (iRucaparib-AP5) PARP1CRBN36>95MDA-MB-231
PEG-based PROTAC (iRucaparib-AP6) PARP1CRBN82>95MDA-MB-231

Note: Data for piperidine-based PROTACs 1 and 2 are representative of rigid linker performance. Data for PEG-based PROTACs are provided for direct comparison in the context of PARP1 degradation.[3]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its validation, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Experimental Workflow for On-Target Validation cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Harvest Harvest Cells PROTAC_Treatment->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detection Signal Detection Immunoblot->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization DC50_Dmax Calculate DC50 & Dmax Normalization->DC50_Dmax

Western blot experimental workflow.

Detailed Experimental Protocols

Accurate validation of on-target protein degradation is fundamental to PROTAC development. The following are detailed protocols for key experiments.

Western Blot for Quantification of Protein Degradation

This is the most common method to determine the DC50 and Dmax of a PROTAC.[4]

a. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

  • Treat the cells with the varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3]

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay provides evidence of the PROTAC's ability to induce the formation of the ternary complex.[5]

a. Cell Preparation:

  • Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

b. Assay Protocol:

  • Prepare serial dilutions of the PROTAC compound.

  • Add the HaloTag® NanoBRET™ 618 Ligand to all wells.

  • Treat the cells with the PROTAC dilutions or vehicle control.

  • Incubate the plate at 37°C and 5% CO2.

  • Measure the BRET signal at different time points using a plate reader equipped for BRET measurements.

c. Data Analysis:

  • Calculate the BRET ratio.

  • Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Global Proteomics for Selectivity Profiling

Mass spectrometry-based proteomics can provide an unbiased view of the PROTAC's selectivity by quantifying changes across the entire proteome.[6]

a. Sample Preparation:

  • Treat cells with the PROTAC at a concentration that gives maximal degradation and a vehicle control.

  • Harvest and lyse the cells, and digest the proteins into peptides.

  • Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.

b. LC-MS/MS Analysis:

  • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

c. Data Analysis:

  • Process the raw mass spectrometry data to identify and quantify proteins.

  • Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.

  • On-target degradation is confirmed by the significant and potent downregulation of the intended target protein, while the absence of significant changes in other protein levels indicates high selectivity.

Conclusion

The validation of on-target protein degradation is a critical aspect of PROTAC development. The use of rigid linkers, such as those based on the "this compound" scaffold, can offer advantages in terms of potency and drug-like properties. A systematic approach to validation, employing a combination of Western blotting for quantitative degradation assessment, NanoBRET™ for mechanistic insights into ternary complex formation, and global proteomics for unbiased selectivity profiling, is essential for the successful development of novel protein degraders. This comprehensive evaluation allows researchers to make informed decisions and advance the most promising candidates toward clinical applications.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides detailed procedural information for the safe disposal of tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate (CAS: 896103-62-1), a key building block in medicinal chemistry, particularly in the synthesis of PROTACs.[1] Adherence to these guidelines is crucial for ensuring personal safety and environmental compliance.

Chemical and Hazard Data Overview

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds and chemical databases provide essential safety information. The storage class for this chemical is generally categorized as "IRRITANT".[2][3] The following table summarizes key data points.

PropertyValueSource(s)
CAS Number 896103-62-1[1]
Molecular Formula C₁₃H₂₆N₂O₂[1]
Molecular Weight 242.36 g/mol [1]
GHS Hazard Statements (based on similar compounds) May be harmful if swallowed (Acute toxicity, oral). Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][5][6][7]
Storage Store in a cool, well-ventilated area. Keep container tightly sealed.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on best practices for handling chemical irritants and should be performed in accordance with all local, state, and federal regulations.

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][8]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[2]

Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.

  • Small Quantities: For small spills or residual amounts, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Unused Product: Unused or surplus this compound should be disposed of in its original container or a clearly labeled, sealed waste container.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated PPE should be collected in a separate, sealed container for hazardous waste.

Waste Storage and Labeling

Proper storage and labeling of waste are essential for safety and regulatory compliance.

  • Container: Use a compatible, leak-proof container. Keep the container tightly closed.

  • Labeling: Clearly label the waste container with the chemical name: "this compound", the associated hazards (e.g., "Irritant"), and the date of accumulation.

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Final Disposal

The final disposal of chemical waste must be handled by a licensed professional waste disposal service.

  • Licensed Disposal Company: Arrange for the collection of the chemical waste by a certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Regulatory Compliance: Ensure that the disposal method complies with all local, regional, and national environmental regulations.[2][4] Contaminated packaging should also be disposed of as unused product.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Disposal start Start: Identify Chemical for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation spill_check Is it a spill or residual? ventilation->spill_check absorb Absorb with Inert Material spill_check->absorb Yes collect_solid Collect Unused Solid spill_check->collect_solid No containerize Place in a Labeled, Sealed Hazardous Waste Container absorb->containerize collect_solid->containerize store Store in Designated Hazardous Waste Area containerize->store disposal_service Arrange for Licensed Waste Disposal Service store->disposal_service end End: Disposal Complete disposal_service->end

Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling, storage, and disposal of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate. Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes. A face shield may be required for larger quantities or when there is a significant risk of splashing.[1]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2] Change gloves frequently and immediately if contaminated.
Lab CoatA flame-retardant lab coat should be worn to protect against skin contact and contamination of personal clothing.[2]
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
RespiratorIf a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the chemical's stability and preventing accidental exposure.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2] Eyewash stations and safety showers must be readily accessible.[4]

  • Avoid Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[1][2] Do not breathe dust or vapors.[1][4]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1][2] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2][5][6] Use non-sparking tools and explosion-proof equipment where necessary.[5][7]

G Experimental Workflow for Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Appropriate PPE B Verify Fume Hood Functionality A->B C Weigh Compound in Fume Hood B->C D Perform Experimental Procedures C->D E Decontaminate Work Area D->E F Store Compound Securely E->F G Dispose of Waste Properly E->G H Remove PPE F->H G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

Storage:

  • Container: Keep the compound in its original, tightly sealed container.[1][4]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[1][8]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[9]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Waste Disposal:

  • Chemical Waste: Dispose of the compound and any contaminated materials as hazardous chemical waste.[1] Do not allow it to enter drains or waterways.[4][7]

  • Licensed Disposal Service: All chemical waste should be collected by a licensed professional waste disposal service.[3]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and disposed of as hazardous waste.[7]

G Logical Relationships for Disposal cluster_waste_streams Waste Streams cluster_disposal_pathway Disposal Pathway Unused Compound Unused Compound Segregate as Hazardous Waste Segregate as Hazardous Waste Unused Compound->Segregate as Hazardous Waste Contaminated PPE Contaminated PPE Contaminated PPE->Segregate as Hazardous Waste Rinsate Rinsate Rinsate->Segregate as Hazardous Waste Label Waste Container Label Waste Container Segregate as Hazardous Waste->Label Waste Container Licensed Waste Disposal Licensed Waste Disposal Label Waste Container->Licensed Waste Disposal

Caption: Disposal pathway for this compound waste.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][9] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][7][9] Seek medical attention if irritation develops or persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7][9] Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1][4][9] Ventilate the area and wash the spill site after material pickup is complete.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.